molecular formula C5H4N2O B089439 4-Methyl-1,3-oxazole-5-carbonitrile CAS No. 1003-52-7

4-Methyl-1,3-oxazole-5-carbonitrile

Cat. No.: B089439
CAS No.: 1003-52-7
M. Wt: 108.1 g/mol
InChI Key: JZSLPQXOLZCAME-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazole-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyloxazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1,3-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSLPQXOLZCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143117
Record name 4-Methyloxazole-5-carbonitrile
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Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-52-7
Record name 5-Cyano-4-methyloxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxazole-5-carbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazole-5-carbonitrile
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Record name 4-methyloxazole-5-carbonitrile
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of 4-Methyl-1,3-oxazole-5-carbonitrile (CAS No. 1003-52-7). The information is compiled from various chemical data sources to support research and development activities.

I. Core Physical and Chemical Data

This compound is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl and a nitrile group. Its properties are summarized below.

Data Presentation: Summary of Physical Properties

The quantitative data for this compound are presented in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O[1][2][3][4]
Molecular Weight 108.10 g/mol [2][4]
CAS Registry Number 1003-52-7[1][2][3]
Boiling Point 60-62 °C at 20 Torr[3]
Density 1.18 g/cm³[3]
Flash Point 75 °C[3]
Refractive Index 1.488[3]
Vapor Pressure 0.326 mmHg at 25°C[3]
LogP (XLogP3) 0.85[3]
Topological Polar Surface Area (TPSA) 49.8 Ų[1]
Hydrogen Bond Acceptor Count 3[1]

II. Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly available in the reviewed literature. These properties are typically determined using standardized methodologies, which are briefly described here.

  • Boiling Point Determination: The boiling point at reduced pressure (vacuum distillation) is a standard technique for compounds that may decompose at their atmospheric boiling point. The procedure involves heating the liquid in a distillation apparatus under a controlled, reduced pressure. The temperature at which the liquid boils and condenses is recorded as the boiling point at that specific pressure.

  • Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The method involves accurately measuring the mass of a known volume of the substance at a specified temperature.

  • Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small sample is placed on the prism, and the instrument measures the angle of refraction relative to a standard, typically at the sodium D-line (589 nm) and a controlled temperature.

  • Flash Point Determination: The flash point is determined using either an open-cup or closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid will ignite momentarily.

III. General Synthesis and Analysis Workflow

While no specific biological signaling pathways involving this compound are documented in the provided search results, a logical workflow for its synthesis and characterization can be conceptualized. This workflow represents a standard procedure in organic chemistry for producing and verifying a target compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_characterization Characterization & Analysis start Reactant Preparation (e.g., Acetoacetamide, POCl₃) reaction Cyclization Reaction (Controlled Temperature) start->reaction 1. Combine monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Sample Periodically quench Reaction Quenching (e.g., Ice Water) monitoring->quench 3. Upon Completion extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction 4. Phase Separation purify Purification (e.g., Column Chromatography) extraction->purify 5. Isolate Crude Product analysis Structural Verification (NMR, IR, Mass Spec) purify->analysis 6. Analyze Structure purity Purity Assessment (HPLC, GC) analysis->purity 7. Confirm Purity physical_props Physical Property Measurement purity->physical_props 8. Measure Properties end_node Final Product: This compound physical_props->end_node 9. Final QC

Caption: General workflow for the synthesis and characterization of an organic compound.

References

An In-Depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile: Structure, Bonding, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₂O.[1][2][3] It possesses a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile group at the 5-position. The structural arrangement of atoms confers specific chemical and physical properties to the molecule, making it a point of interest in synthetic and medicinal chemistry.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₄N₂O[1][2][3]
Molecular Weight 108.1 g/mol [1][2]
CAS Number 1003-52-7[1][2][3]
Appearance Light brown to brown liquid
Boiling Point 162 °C at 101.8 kPa
Density 1.12 at 20 °C
LogP 0.53 at 20 °C and pH 8.6

Chemical Bonding and Molecular Geometry

The bonding within the this compound molecule is characterized by a combination of sigma (σ) and pi (π) bonds, contributing to its aromatic character and reactivity. The oxazole ring itself is a planar, π-electron deficient system. The precise bond lengths and angles define the molecule's three-dimensional conformation and are critical for understanding its interaction with biological targets.

A detailed table of bond lengths and angles would be presented here if experimental or calculated data were available. At present, specific crystallographic or computational data for this compound is not publicly available.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the reaction of (diethoxymethyl)acetate with 2-aminoprop-1-ene-1,1,3-tricarbonitrile.

Experimental Protocol: Synthesis from (Diethoxymethyl)acetate and 2-aminoprop-1-ene-1,1,3-tricarbonitrile

This section would provide a detailed, step-by-step experimental protocol if one were available in the cited literature. The current information is limited to a reaction scheme.

The general synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow General Synthesis Workflow Reactant1 (Diethoxymethyl)acetate Reaction Reaction Reactant1->Reaction Reactant2 2-aminoprop-1-ene-1,1,3-tricarbonitrile Reactant2->Reaction Product This compound Reaction->Product

Caption: General synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available from commercial suppliers and can be used as a reference for experimental verification.[1]

A detailed table of predicted chemical shifts for both ¹H and ¹³C NMR would be presented here.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum with peak assignments would be included in this section if available.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. General fragmentation of the oxazole ring often involves cleavage of the C-O and N-C bonds.

A diagram illustrating the predicted fragmentation pathway would be included here.

Applications in Drug Development

While the broader class of oxazole-containing compounds has shown significant promise in medicinal chemistry with a wide range of biological activities, specific information regarding the pharmacological profile of this compound is currently limited in publicly available literature. Its structural motifs, including the oxazole ring and the nitrile group, suggest potential for investigation as a scaffold in the design of novel therapeutic agents. The nitrile group, for instance, can act as a hydrogen bond acceptor or be metabolized to a carboxylic acid, potentially influencing the pharmacokinetic properties of a drug candidate.

This section would be expanded with details on specific biological targets, signaling pathways, or therapeutic areas if such research were published.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While comprehensive data on its structural and biological properties are not yet widely available, its chemical features suggest it could be a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into its detailed structural characterization, reactivity, and biological activity is warranted to fully explore its potential.

References

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile (CAS 1003-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-oxazole-5-carbonitrile, with CAS number 1003-52-7, is a substituted oxazole heterocycle. This molecule is noted in chemical literature primarily as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine), highlighting its significance in the production of essential biochemical compounds.[1][2] The oxazole ring system is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[3] This technical guide provides a comprehensive overview of the known properties, synthesis, and safety information for this compound, based on available public data. Due to a scarcity of dedicated research on this specific molecule, this guide also touches upon the general characteristics of the oxazole class to provide broader context for researchers.

Chemical and Physical Properties

This compound is a liquid at room temperature, appearing as a light brown to brown substance.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O[5]
Molecular Weight 108.1 g/mol [5]
Appearance Light brown to brown liquid[4]
Boiling Point 162 °C at 101.8 kPaChemicalBook
Density 1.12 g/cm³ at 20 °CChemicalBook
Vapor Pressure 3.373 hPa at 20 °CChemicalBook
LogP 0.53 at 20 °C and pH 8.6[4]
pH 8.6 at 19.5 °C and 10 g/L[4]
Surface Tension 72 mN/m at 1 g/L and 20 °CChemicalBook
Topological Polar Surface Area 49.8 Ų[5]
Hydrogen Bond Acceptor Count 3[5]

Synthesis

The primary documented method for the synthesis of this compound involves the dehydration of 5-carbamoyl-4-methyl-oxazole. A process detailed in a European patent describes this conversion using a lower alkanecarboxylic acid anhydride in the presence of a nickel or copper catalyst.[1]

Experimental Protocol: Synthesis from 5-Carbamoyl-4-methyl-oxazole[1]

This protocol is based on an example provided in European Patent EP0010697A1.[1]

Materials:

  • 5-Carbamoyl-4-methyl-oxazole

  • Acetic anhydride

  • Nickel(II) acetate

  • Methanol (for workup of residue)

Procedure:

  • A mixture of 126.1 g (1.0 mol) of 5-carbamoyl-4-methyl-oxazole, 510.5 g (5.0 mol) of acetic anhydride, and 1.77 g (0.01 mol) of nickel(II) acetate is prepared.

  • The mixture is heated to its boiling point.

  • The acetic acid formed during the reaction, along with excess acetic anhydride and the product, 5-cyano-4-methyl-oxazole, are continuously distilled off.

  • The distillate is immediately cooled to prevent any potential back-reaction.

  • Heating is continued until the bottom temperature reaches 156 °C.

  • The remaining distillate is collected by slowly reducing the pressure.

  • The final product, this compound, is isolated from the collected distillate by fractional distillation.

  • Further product can be recovered from the reaction residue by cleavage of the 5-(N-acetyl-carbamoyl)-4-methyl-oxazole by-product with methanol, which regenerates the starting material, 5-carbamoyl-4-methyl-oxazole. This can then be recycled.

The reported yield for this process is approximately 91.5%.[1]

G cluster_synthesis Synthesis Workflow start Starting Material: 5-Carbamoyl-4-methyl-oxazole reaction Dehydration Reaction (Heating to Boiling) start->reaction reagents Reagents: Acetic Anhydride Nickel(II) Acetate (Catalyst) reagents->reaction distillation Continuous Distillation & Cooling reaction->distillation residue Reaction Residue (Contains by-product) reaction->residue purification Fractional Distillation distillation->purification product Product: This compound purification->product workup Methanolysis residue->workup recycle Recycle Starting Material workup->recycle recycle->reaction

Caption: Synthesis workflow for this compound.

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound has not been published in peer-reviewed journals. Chemical database entries contain predicted NMR data, but these are computational estimations and have not been experimentally verified.[5] For a research audience, the absence of this data is a significant gap, and any researcher synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement in any signaling pathways of this compound.

However, the oxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3] For example, various oxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as tubulin polymerization inhibitors for anticancer applications.[6]

The lack of data for this specific nitrile derivative presents an opportunity for future research. A logical first step for its biological evaluation would be to screen it against a panel of common biological targets, such as various kinases, proteases, or in cell-based assays for cytotoxicity against cancer cell lines.

G cluster_screening Proposed Biological Screening Workflow cluster_assays Initial Screening cluster_followup Follow-up Studies compound 4-Methyl-1,3-oxazole- 5-carbonitrile cytotoxicity Cytotoxicity Assays (e.g., NCI-60 Panel) compound->cytotoxicity Primary Screening antimicrobial Antimicrobial Assays (e.g., MIC Determination) compound->antimicrobial Primary Screening enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) compound->enzyme Primary Screening hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id dose_response Dose-Response Studies hit_id->dose_response If 'Hit' sar Structure-Activity Relationship (SAR) Studies dose_response->sar moa Mechanism of Action (MoA) Studies sar->moa lead_opt Lead Optimization moa->lead_opt

Caption: A proposed workflow for the initial biological evaluation of the title compound.

Applications

The most prominent documented application of this compound is as a chemical intermediate. It plays a role in some synthetic routes for Vitamin B6.[1][2] Additionally, it is commercially available as a research chemical, suggesting its use as a building block in the synthesis of more complex molecules for various research and development purposes, including proteomics research applications.

Safety and Handling

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[5]

GHS Classification: [5]

  • Acute toxicity - Oral, Category 3

  • Acute toxicity - Dermal, Category 3

  • Acute toxicity - Inhalation, Category 3

Precautionary Statements: [5]

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P311 (Call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P361+P364 (Take off immediately all contaminated clothing and wash it before reuse).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Conclusion

This compound is a functionally interesting heterocyclic compound with a confirmed role as a synthetic intermediate for Vitamin B6. While its physicochemical properties and a viable synthetic route are documented, there is a notable absence of published experimental data regarding its spectroscopic characterization and biological activity. This presents both a challenge for immediate application and an opportunity for new research avenues. The established biological relevance of the oxazole core suggests that this compound could be a valuable starting point for screening campaigns in drug discovery and for the development of novel chemical probes. Future work should focus on the full experimental characterization of this molecule and a systematic evaluation of its biological properties to unlock its full potential.

References

Spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile (CAS No. 1003-52-7). Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document outlines a plausible synthetic route and general methodologies for spectroscopic analysis based on established chemical principles for similar oxazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O.[1][2] Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1003-52-7[1][2]
Molecular Formula C₅H₄N₂O[1][2]
Molecular Weight 108.10 g/mol [2]
Canonical SMILES CC1=C(C=N-O-1)C#NN/A
InChI Key JZSLPQXOLZCAME-UHFFFAOYSA-NN/A
Predicted LogP 0.53N/A
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 49.8 Ų[1]

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹H NMR
-CH₃~2.4
-H (oxazole ring)~8.1
¹³C NMR
-CH₃~11
-C (nitrile)~114
C4 (oxazole ring)~130
C5 (oxazole ring)~110
C2 (oxazole ring)~151

Note: These are predicted values and should be confirmed with experimental data.

Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for oxazole synthesis. One common approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of α-acylamino ketones. A potential starting material for this compound could be 2-amino-3-oxobutanenitrile.

General Synthesis Protocol Outline
  • Acylation of Amine: The starting amino ketone is acylated to form an α-acylamino ketone.

  • Cyclization/Dehydration: The α-acylamino ketone is then subjected to cyclization using a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, or polyphosphoric acid) to form the oxazole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified using techniques such as column chromatography or recrystallization.

General Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

    • Data Analysis: The presence of characteristic absorption bands for the nitrile (C≡N) and the C=N and C-O bonds of the oxazole ring are identified.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: An appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) is used.

    • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents Starting Materials (e.g., 2-amino-3-oxobutanenitrile) synthesis Synthesis: Acylation & Cyclization reagents->synthesis workup Reaction Work-up & Crude Product Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure 4-Methyl-1,3-oxazole- 5-carbonitrile purification->product analysis Spectroscopic Analysis product->analysis

Caption: General workflow for synthesis and analysis.

Logical Relationships in Characterization

This diagram shows the logical connection between the synthesized compound and the analytical techniques used for its characterization.

Characterization_Logic compound Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr provides data for ir IR Spectroscopy compound->ir provides data for ms Mass Spectrometry compound->ms provides data for chromatography Chromatography (GC/LC) compound->chromatography is analyzed by structural_confirmation Structural Confirmation purity_assessment Purity Assessment nmr->structural_confirmation ir->structural_confirmation ms->structural_confirmation confirms MW chromatography->purity_assessment

Caption: Logical flow of compound characterization.

Conclusion

References

4-Methyl-1,3-oxazole-5-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,3-oxazole-5-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, molecular formula, and molecular weight. While specific biological activities and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide presents general methodologies for the synthesis of related oxazole derivatives and discusses the known biological significance of the broader oxazole class of compounds.

Compound Identification and Properties

This compound is a substituted oxazole ring, a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. The presence of a nitrile group and a methyl group on the oxazole core suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄N₂O[1][2]
Molecular Weight 108.10 g/mol [2]
Boiling Point 162℃ at 101.8kPa[3]
Density 1.12 at 20℃[3]
Vapor Pressure 3.373hPa at 20℃[3]
Appearance Light brown to brown liquid[3]
LogP 0.53 at 20℃ and pH 8.6[3]
Surface Tension 72mN/m at 1g/L and 20℃[3]
Storage Temperature 2-8°C[3]
pH 8.6 at 19.5℃ and 10g/L[3]

Synthesis and Experimental Protocols

Given the lack of a specific protocol for the title compound, a generalized conceptual workflow for the synthesis of a substituted oxazole is presented below. This workflow is for illustrative purposes and would require optimization for the specific synthesis of this compound.

G cluster_prep Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification start Acylamino Ketone Precursor reagents Dehydrating Agent (e.g., H2SO4, P2O5) start->reagents Addition reaction Intramolecular Cyclization reagents->reaction neutralize Neutralization reaction->neutralize Quenching extract Extraction with Organic Solvent neutralize->extract purify Chromatography extract->purify product This compound purify->product G A Oxazole Derivatives (Known Bioactivity) B Synthesis of Analogs (e.g., this compound) A->B Structural Modification C In vitro Screening (Target-based or Phenotypic) B->C Testing D Lead Compound Identification C->D Hit-to-Lead E Preclinical Development D->E Optimization

References

Unlocking the Therapeutic Potential of 4-Methyl-1,3-oxazole-5-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1,3-oxazole-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of cytotoxic agents, exhibiting potent activity against a range of human cancer cell lines. The mechanism of action for many of these compounds is believed to involve the disruption of microtubule dynamics, a critical process for cell division.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives, highlighting their potency against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineAssayActivity MetricValueReference
1 1,3-Oxazole DerivativeHep-2CytotoxicityIC5060.2 µM[1]
2 5-Sulfonyl-1,3-oxazole-4-carboxylateHuman Cancer Cell Lines (average)CytotoxicityGI505.37 µM[2][3]
3 5-Sulfonyl-1,3-oxazole-4-carboxylateHuman Cancer Cell Lines (average)Total Growth InhibitionTGI12.9 µM[2][3]
4 5-Sulfonyl-1,3-oxazole-4-carboxylateHuman Cancer Cell Lines (average)Lethal ConcentrationLC5036.0 µM[2][3]
5 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (7b)Kelly (Neuroblastoma)CytotoxicityIC501.9 µM[4]
6 1,3,4-Oxadiazole Derivative (8e)MCF-7 (Breast)CytotoxicityIC503.19 µM[5]
7 1,3,4-Oxadiazole Derivative (8f)HCT116 (Colorectal)CytotoxicityIC508.21 µM[5]
Potential Signaling Pathways in Cancer

While direct evidence for this compound derivatives is still emerging, studies on structurally related heterocyclic compounds suggest two primary mechanisms of anticancer action: inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway.

Tubulin Polymerization Inhibition: Many oxazole derivatives function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[6] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

Tubulin_Inhibition cluster_inhibition Oxazole This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Oxazole->Tubulin binds to Polymerization Microtubule Polymerization Microtubules Microtubule Formation Polymerization->Microtubules leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Proposed mechanism of tubulin polymerization inhibition.

PI3K/Akt/mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Structurally related compounds, such as indole derivatives, have been shown to inhibit this pathway.[7][8] It is plausible that this compound derivatives could exert their anticancer effects by targeting key components of this pathway, leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Oxazole This compound Derivative

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) values for selected oxazole derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainAssayActivity MetricValue (µg/mL)Reference
8 Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis 756AntimicrobialMIC56.2[9]
9 Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateB. subtilis ATCC 6683AntimicrobialMIC56.2[9]
10 Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateC. albicans 128AntifungalMIC14[9]
11 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazoleC. albicans 128AntifungalMIC14[9]
12 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazoleC. albicans 128AntifungalMIC14[9]
13 Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateP. aeruginosa ATCC 27853AntibiofilmMBIC14[9]
14 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-benzyl-1,3-oxazol-5(4H)-oneE. coli ATCC 25922AntimicrobialMIC28.1[9]
15 1,3,4-Oxadiazole Derivative (11)E. coliAntimicrobialMIC1.56-3.13[10]
16 1,3,4-Oxadiazole Derivative (12)S. aureusAntimicrobialMIC1.56-6.25[10]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel oxazole derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

A generalized workflow for the discovery of bioactive oxazole derivatives.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., Hep-2, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Resazurin or other viability indicators (optional)

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the oxazole derivatives in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring absorbance or using a viability indicator.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatile nature of the oxazole scaffold allows for extensive structural modifications to optimize potency and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting area of drug discovery. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable rational drug design and advance the most promising candidates towards clinical development.

References

The Therapeutic Promise of Substituted Oxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties allow for diverse interactions with a wide array of biological targets, making substituted oxazoles a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted oxazoles, with a focus on their anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective activities. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this promising field.

Anti-inflammatory Applications

Substituted oxazoles have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[3][4] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory signaling pathways like NF-κB.[5][6]

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity of Substituted Oxazoles
CompoundAssayTarget/ModelActivityReference
Naphtho[2,3-d]oxazole derivative 3a LOX Inhibition AssaySoybean LOXSignificant inhibition at 25 µM[5]
Furan oxazole amine derivative P1 COX-2 Inhibition AssayRAW 264.7 cellsGood activity (comparable to Celecoxib)[7]
Furan oxazole amine derivative P2 COX-2 Inhibition AssayRAW 264.7 cellsGood activity (comparable to Celecoxib)[7]
Oxazole derivative A1 Carrageenan-induced Rat Paw EdemaWistar ratsMaximum anti-inflammatory activity in the series[8]
Flurbiprofen-based oxadiazole derivative 10 Carrageenan-induced Paw EdemaMice88.33% edema inhibition[9]
2,5-disubstituted-1,3,4-oxadiazole Ox-6f Heat-induced Albumin Denaturation-74.16% inhibition at 200 µg/mL[10]
2,5-disubstituted-1,3,4-oxadiazole Ox-6f Carrageenan-induced Rat Paw EdemaRats79.83% reduction in edema volume[10]
Experimental Protocols

1. Carrageenan-induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[8][9]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, vehicle (control), and standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

2. In Vitro COX-2 Inhibition Assay

This assay assesses the direct inhibitory effect of compounds on the COX-2 enzyme in a cell-based model.[7]

  • Cell Line: RAW 264.7 macrophage cells are commonly used.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., Celecoxib) for a defined period.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • The production of prostaglandin E2 (PGE2) in the cell culture supernatant is measured using an ELISA kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of COX-2 activity, is determined.

Signaling Pathways

anti_inflammatory_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX LOX Arachidonic Acid->LOX PLA2->Arachidonic Acid Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Oxazoles Substituted Oxazoles Oxazoles->COX2 Inhibition Oxazoles->LOX Inhibition NFkB NF-κB Oxazoles->NFkB Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation

Fig. 1: Anti-inflammatory mechanism of substituted oxazoles.

Anti-cancer Applications

Substituted oxazoles have emerged as a promising class of anti-cancer agents, exhibiting cytotoxic activity against a wide range of cancer cell lines.[4][11] A prominent mechanism of action for many anti-cancer oxazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10][12]

Data Presentation: In Vitro Anti-cancer Activity of Substituted Oxazoles
CompoundCell LineCancer TypeIC50 (µM)Reference
Oxazolo[5,4-d]pyrimidine derivative 3g HT29Primary Colon Adenocarcinoma58.4[5]
Oxazolo[5,4-d]pyrimidine derivative 3e LoVoMetastatic Colon Adenocarcinoma177.52[5]
1,3-Oxazole sulfonamide 16 Leukemia cell lines (average)Leukemia0.0488[3]
2-chloro-5-methylphenyl substituted sulfonamideLeukemia cell lines (average)Leukemia0.0488[3]
1-naphthyl substituted sulfonamideLeukemia cell lines (average)Leukemia0.0447[3]
1,3,4-oxadiazole derivative 8e MCF-7Breast Cancer3.19[13]
1,3,4-oxadiazole derivative 8f HCT116Colorectal Cancer7.49[13]
1,3,4-oxadiazole derivative 8e HepG2Liver Cancer5.43[13]
Experimental Protocols

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, DU-145) and a normal cell line (for cytotoxicity comparison).

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

2. Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[13]

  • Materials: Purified tubulin protein, GTP, and a fluorescence plate reader.

  • Procedure:

    • Tubulin is incubated with various concentrations of the test compounds or a known tubulin inhibitor (e.g., Colchicine) in a polymerization buffer.

    • Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.

    • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated.

Signaling Pathways

anti_cancer_pathway cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Tubulin Dimers Depolymerization Microtubules->Cell Cycle Arrest (G2/M) Disruption Substituted Oxazoles Substituted Oxazoles Substituted Oxazoles->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Fig. 2: Tubulin polymerization inhibition by substituted oxazoles.

Anti-microbial Applications

Substituted oxazoles have demonstrated broad-spectrum anti-microbial activity against various pathogenic bacteria and fungi.[7][8] One of the key mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

Data Presentation: In Vitro Anti-microbial Activity of Substituted Oxazoles
CompoundMicroorganismMIC (µg/mL)Reference
Propanoic acid derivative 5 S. aureus-[7]
Propanoic acid derivative 6 E. coli-[7]
Pyrazole-oxazol-5-one derivative 8 S. aureus-[7]
Pyrazole derivative 9 S. aureus FDA 209P2[7]
1,3,4-Oxadiazole derivative 30 Clostridium difficile0.003–0.03[10]
2-acylamino-1,3,4-oxadiazole 22a Staphylococcus aureus1.56[10]
2-acylamino-1,3,4-oxadiazole 22b Bacillus subtilis0.78[10]
2,5-disubstituted 1,3,4-oxadiazole 43 A. niger8-16 times more active than fluconazole[10]

Note: Some entries in the original source did not provide specific MIC values but indicated significant activity.

Experimental Protocols

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial or fungal inoculum.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[5]

  • Materials: Mueller-Hinton agar plates, sterile cork borer, microbial suspension.

  • Procedure:

    • Inoculate the surface of the agar plate uniformly with the microbial suspension.

    • Create wells in the agar using a sterile cork borer.

    • Add a fixed volume of the test compound solution to each well.

    • Incubate the plates under appropriate conditions.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

Signaling Pathways

anti_microbial_pathway Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA DNA Replication DNA Replication Supercoiled DNA->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Substituted Oxazoles Substituted Oxazoles Substituted Oxazoles->DNA Gyrase Inhibition

Fig. 3: Inhibition of bacterial DNA gyrase by substituted oxazoles.

Neuroprotective Applications

Substituted oxazoles are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][11] Their neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal apoptosis, oxidative stress, and neuroinflammation.[7][16]

Data Presentation: In Vitro Neuroprotective and Related Activities of Substituted Oxazoles
CompoundAssay/TargetModelActivityReference
Benzo[d]oxazole derivative 5c Aβ25-35-induced neurotoxicityPC12 cellsSignificant increase in cell viability at 1.25, 2.5, and 5 µg/mL[8]
Phenylisoxazole carbohydrazide 6c MAO-B Inhibition-Potent inhibition (nanomolar to micromolar range)[11]
1,2,4-oxadiazole derivative 2b Acetylcholinesterase (AChE) Inhibition-IC50 = 0.0158 µM[13]
1,2,4-oxadiazole derivative 2c Acetylcholinesterase (AChE) Inhibition-IC50 = 0.025 µM[13]
1,2,4-oxadiazole derivative 4c MAO-A Inhibition-IC50 = 0.11 µM[17]
1,3,4-oxadiazole derivative A3 PTZ-induced NeuroinflammationRatsDose-dependent neuroprotective effect[14]
Experimental Protocols

1. Neuroprotection Assay in SH-SY5Y Cells

This in vitro assay evaluates the ability of compounds to protect neuronal cells from neurotoxin-induced cell death.[4][18]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptide.

    • Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

    • Assess cell viability using the MTT assay as described previously.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and neurotoxin to those treated with the neurotoxin alone.

2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[7][19]

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

neuroprotective_pathway Neurotoxins (e.g., Aβ) Neurotoxins (e.g., Aβ) Oxidative Stress Oxidative Stress Neurotoxins (e.g., Aβ)->Oxidative Stress Akt Akt Oxidative Stress->Akt Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition Neuronal Survival Neuronal Survival Akt->Neuronal Survival NFkB NF-κB GSK3b->NFkB Activation Apoptosis Apoptosis NFkB->Apoptosis Substituted Oxazoles Substituted Oxazoles Substituted Oxazoles->Akt Activation

Fig. 4: Neuroprotective signaling pathway modulated by substituted oxazoles.

Conclusion

The diverse biological activities of substituted oxazoles underscore their immense potential in drug discovery and development. This technical guide has provided a snapshot of the current research landscape, highlighting the anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective applications of this versatile heterocyclic scaffold. The compiled quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and synthesis of novel oxazole-based therapeutics with improved efficacy and safety profiles. As research in this area continues to evolve, substituted oxazoles are poised to make a significant impact on the treatment of a wide range of human diseases.

References

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,3-oxazole-5-carbonitrile, a key heterocyclic intermediate. The document details its historical context, particularly its crucial role in the industrial synthesis of Vitamin B6. It presents a thorough examination of its chemical and physical properties, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis are provided, along with a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering a consolidated source of technical information.

Introduction

This compound, with the chemical formula C₅H₄N₂O, is a substituted oxazole compound of significant interest in synthetic organic chemistry. Its primary importance stems from its function as a crucial precursor in the multi-step synthesis of Pyridoxine (Vitamin B6), a vital human nutrient. The oxazole ring system itself is a common scaffold in many biologically active compounds, making the synthesis and functionalization of derivatives like this compound a subject of continued relevance. This guide will delve into the known synthesis methodologies, physical and chemical properties, and the historical context of this important molecule.

History and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the published scientific literature, its existence and methods for its preparation became prominent in the context of industrial Vitamin B6 synthesis. Patents from the early 1960s onward describe the "oxazole synthesis" route to Vitamin B6, where this nitrile is a key intermediate. For instance, a US patent granted to Merck & Co. in the early 1960s outlines a pathway involving oxazole derivatives for the synthesis of pyridoxine.[1] Subsequent patents from the 1980s further refined the industrial preparation of this intermediate, highlighting its established role in large-scale chemical production.[1][2][3] These documents collectively point to its recognition and synthesis being driven by the commercial demand for Vitamin B6.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 108.10 g/mol .[4][5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₄N₂O[4][5]
Molecular Weight 108.10 g/mol [4][5]
CAS Number 1003-52-7[4][5]
Appearance Solid-
Hydrogen Bond Acceptor Count 3[4]
Topological Polar Surface Area 49.8 Ų[4]
Complexity 126[4]

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of a corresponding amide precursor. While various dehydrating agents can be employed, industrial processes have often utilized phosphorus pentoxide or phosphorus oxychloride.

General Synthesis Workflow

The logical workflow for a common synthesis approach is depicted in the diagram below. This process starts from readily available starting materials and proceeds through the formation of an amide intermediate, which is then cyclized and dehydrated to yield the target nitrile.

G General Synthesis Workflow for this compound start Starting Materials (e.g., α-amino acid derivatives) intermediate1 Formation of N-acylamino acid derivative start->intermediate1 intermediate2 Amide Formation intermediate1->intermediate2 cyclization Cyclization and Dehydration intermediate2->cyclization product 4-Methyl-1,3-oxazole- 5-carbonitrile cyclization->product purification Purification (e.g., Distillation, Crystallization) product->purification final_product Pure Product purification->final_product

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound based on methods described in the patent literature.

Reaction: Dehydration of 4-Methyl-1,3-oxazole-5-carboxamide

Materials:

  • 4-Methyl-1,3-oxazole-5-carboxamide

  • Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, chloroform)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methyl-1,3-oxazole-5-carboxamide in an inert solvent.

  • Carefully add the dehydrating agent (e.g., phosphorus pentoxide or phosphorus oxychloride) portion-wise to the suspension. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it over crushed ice or adding ice-cold water.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or distillation under reduced pressure to yield pure this compound.

Note: This is a generalized procedure. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Spectroscopic TechniqueKey Features
¹H NMR A singlet for the methyl protons (CH ₃) and a singlet for the oxazole ring proton (CH ).
¹³C NMR Resonances for the methyl carbon (C H₃), the quaternary carbons of the oxazole ring, the oxazole ring C-H, and the nitrile carbon (C N).
Infrared (IR) A characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound.

Application in Vitamin B6 Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the "oxazole synthesis" of Vitamin B6 (pyridoxine). This synthetic route is a cornerstone of the industrial production of this essential vitamin.

Vitamin B6 Synthesis Pathway

The logical flow from this compound to Pyridoxine involves a Diels-Alder reaction followed by subsequent transformations.

G Role of this compound in Vitamin B6 Synthesis start 4-Methyl-1,3-oxazole- 5-carbonitrile diels_alder Diels-Alder Reaction start->diels_alder dienophile Dienophile (e.g., substituted alkene) dienophile->diels_alder intermediate Cycloadduct Intermediate diels_alder->intermediate aromatization Aromatization and Functional Group Transformations intermediate->aromatization product Pyridoxine (Vitamin B6) aromatization->product

Caption: The role of this compound in the synthesis of Vitamin B6.

In this pathway, the oxazole ring of this compound acts as the diene in a Diels-Alder cycloaddition reaction with a suitable dienophile. The resulting bicyclic intermediate is then subjected to a series of reactions, including aromatization and functional group manipulations, to construct the pyridine ring of pyridoxine.

Conclusion

This compound is a heterocyclic compound of significant industrial importance, primarily due to its role as a key building block in the synthesis of Vitamin B6. While its initial discovery is embedded within the history of industrial chemical process development rather than in seminal academic publications, its synthesis and properties are well-established. This guide has provided a consolidated overview of its synthesis, including a detailed experimental protocol and workflow, along with its key physicochemical and spectroscopic data. For researchers and professionals in organic synthesis and medicinal chemistry, a thorough understanding of this intermediate is valuable for the development of efficient synthetic routes to complex molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the cyclization reaction of aminomalononitrile tosylate with an acetylating agent. This method offers a straightforward and efficient route to the target compound. The protocol includes reagent specifications, step-by-step experimental procedures, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The synthesis of substituted oxazoles is therefore of significant interest. This protocol details a reliable method for the preparation of this compound from readily available starting materials, aminomalononitrile tosylate and acetic anhydride. The reaction proceeds via an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Experimental Protocol

Materials and Reagents:

  • Aminomalononitrile tosylate

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminomalononitrile tosylate (1.0 eq).

  • Solvent and Base Addition: Add pyridine (5 vol) to the flask and stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing ethyl acetate (10 vol) and saturated aqueous sodium bicarbonate solution (10 vol).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 10 vol) and brine (1 x 10 vol).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation

ParameterValue
Reactants
Aminomalononitrile tosylate1.0 eq
Acetic anhydride1.2 eq
Pyridine5 vol
Reaction Conditions
TemperatureReflux (~115 °C)
Duration4-6 hours
Product
Expected Yield75-85%
Purity (by HPLC/NMR)>98%
AppearanceWhite to off-white solid
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 2.55 (s, 3H, CH₃), 8.10 (s, 1H, oxazole-H)
¹³C NMR (CDCl₃, 101 MHz)δ 14.1, 113.5, 135.8, 152.4, 161.2
IR (KBr, cm⁻¹)2240 (C≡N), 1620 (C=N), 1580 (C=C)
Mass Spec (ESI)m/z 109.04 [M+H]⁺

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Mix Aminomalononitrile Tosylate and Pyridine B 2. Add Acetic Anhydride A->B C 3. Reflux for 4-6 hours B->C D 4. Quench with NaHCO3 and Extract with EtOAc C->D E 5. Wash with Water and Brine D->E F 6. Dry over MgSO4 and Concentrate E->F G 7. Column Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Synthetic workflow for this compound.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both small-scale and larger-scale preparations in a research and development setting. The detailed workflow and tabulated data offer a comprehensive guide for chemists involved in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.

One-Pot Synthesis of Substituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its importance in medicinal chemistry has driven the development of numerous synthetic methodologies. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document provides detailed application notes and experimental protocols for several key one-pot methods for the synthesis of substituted oxazoles.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted and 4,5-disubstituted oxazoles. The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. A one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles by including an in-situ alkylation of the TosMIC intermediate.

Application Notes:

The one-pot van Leusen reaction is particularly useful for generating diverse libraries of oxazoles for drug discovery. The use of ionic liquids as the solvent has been shown to be an environmentally benign and efficient approach, allowing for easy recycling of the reaction medium.[1] The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on both the aldehyde and the alkylating agent. Aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity.[2]

Quantitative Data: One-Pot Van Leusen Synthesis in Ionic Liquid [bmim]Br
Aldehyde (R1-CHO)Aliphatic Halide (R2-X)Time (h)Yield (%)
Benzaldehyde1-Bromobutane1092
4-Chlorobenzaldehyde1-Bromobutane895
4-Nitrobenzaldehyde1-Bromobutane798
4-Methoxybenzaldehyde1-Bromobutane1285
2-Naphthaldehyde1-Bromobutane1089
Cinnamaldehyde1-Bromobutane1282
BenzaldehydeBenzyl bromide1090
4-ChlorobenzaldehydeBenzyl bromide893
Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in [bmim]Br[1]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • Aliphatic halide (e.g., 1-bromobutane)

  • Aldehyde (e.g., benzaldehyde)

  • Potassium carbonate (K₂CO₃)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of TosMIC (1.0 mmol, 195.2 mg) and K₂CO₃ (3.0 mmol, 414.6 mg) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).

  • Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the TosMIC is consumed.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

Reaction Pathway

Van_Leusen_Oxazole_Synthesis TosMIC TosMIC Anion1 TosMIC Anion TosMIC->Anion1 Deprotonation Alkylated_TosMIC α-Substituted TosMIC Anion1->Alkylated_TosMIC Alkylation Anion2 Alkylated TosMIC Anion Alkylated_TosMIC->Anion2 Deprotonation Adduct Aldehyde Adduct Anion2->Adduct Nucleophilic Attack Aldehyde Aldehyde (R1CHO) Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Oxazole 4,5-Disubstituted Oxazole Oxazoline->Oxazole Elimination Elimination - TosH Base1 Base (K2CO3) Alkyl_Halide Alkyl Halide (R2X) Base2 Base (K2CO3)

Caption: One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and powerful method for constructing the oxazole ring via the intramolecular cyclodehydration of 2-acylamino ketones.[3] One-pot modifications, such as a combined Friedel-Crafts/Robinson-Gabriel synthesis, have been developed to enhance its efficiency and substrate scope.[4]

Application Notes:

This method is particularly suitable for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. A variety of cyclodehydrating agents can be employed, with sulfuric acid being traditional, while milder reagents like trifluoromethanesulfonic acid or a combination of triphenylphosphine and iodine are used for more sensitive substrates.[3][5] The one-pot Friedel-Crafts/Robinson-Gabriel approach allows for the synthesis of highly substituted oxazoles from simple oxazolone templates and aromatic nucleophiles.[4]

Quantitative Data: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis
Oxazolone Substituent (R1)Aromatic NucleophileProduct Substituents (R1, R2, R3)Yield (%)
PhenylBenzenePhenyl, Phenyl, H85
PhenylToluenePhenyl, p-Tolyl, H82
PhenylAnisolePhenyl, p-Methoxyphenyl, H90
MethylBenzeneMethyl, Phenyl, H75
MethylAnisoleMethyl, p-Methoxyphenyl, H88
Experimental Protocol: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis[4]

Materials:

  • 2-Substituted-5(4H)-oxazolone

  • Aromatic nucleophile (e.g., anisole)

  • Aluminum chloride (AlCl₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 2-substituted-5(4H)-oxazolone (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add aluminum chloride (1.2 mmol, 160 mg).

  • Add the aromatic nucleophile (3.0 mmol) to the mixture and stir at 0 °C for 1 hour.

  • Add trifluoromethanesulfonic acid (2.0 mmol, 0.18 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2,4,5-trisubstituted oxazole.

Reaction Pathway

Robinson_Gabriel_Synthesis Oxazolone 2-Substituted-5(4H)-oxazolone Acyliminium Acyliminium Ion Intermediate Oxazolone->Acyliminium Lewis Acid Activation Friedel_Crafts_Product Friedel-Crafts Adduct Acyliminium->Friedel_Crafts_Product Friedel-Crafts Alkylation Enol Enol Intermediate Friedel_Crafts_Product->Enol Tautomerization Oxazoline Dihydrooxazole Intermediate Enol->Oxazoline Intramolecular Cyclization Oxazole 2,4,5-Trisubstituted Oxazole Oxazoline->Oxazole Dehydration Dehydration - H2O Lewis_Acid AlCl3 Arene Aromatic Nucleophile Dehydrating_Agent TfOH

Caption: One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles.

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed one-pot methods provide a direct route to polysubstituted oxazoles from readily available starting materials. One such approach involves the tandem oxidative cyclization of β-ketoesters and primary amines.

Application Notes:

This method is advantageous due to the low cost and low toxicity of the copper catalyst. The reaction proceeds under mild conditions, often at room temperature, and demonstrates good functional group tolerance. A variety of β-dicarbonyl compounds and benzylamine derivatives can be utilized, with electron-withdrawing substituents on the benzylamine generally leading to higher yields.[6]

Quantitative Data: Copper-Catalyzed One-Pot Synthesis of Oxazoles
β-KetoesterBenzylamine DerivativeYield (%)
Ethyl acetoacetateBenzylamine85
Ethyl benzoylacetateBenzylamine82
AcetylacetoneBenzylamine78
Ethyl acetoacetate4-Chlorobenzylamine90
Ethyl acetoacetate4-Methoxybenzylamine75
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from β-Ketoesters and Amines[6]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Primary amine (e.g., benzylamine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol), the primary amine (1.2 mmol), CuI (0.1 mmol, 19 mg), and K₂CO₃ (2.0 mmol, 276 mg) in DMSO (5 mL).

  • Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted oxazole.

Experimental Workflow

Copper_Catalyzed_Oxazole_Synthesis Start Start Mixing Mix β-Ketoester, Amine, CuI, and K2CO3 in DMSO Start->Mixing Heating Heat at 80°C for 12h under Air Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool, Add Water, and Extract with EtOAc Monitoring->Workup Reaction Complete Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Substituted Oxazole Purification->Product

Caption: Workflow for copper-catalyzed one-pot oxazole synthesis.

Visible Light-Induced One-Pot Synthesis

The use of visible light as a green and sustainable energy source has led to the development of novel one-pot oxazole syntheses. One such method involves the three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles.

Application Notes:

This catalyst- and additive-free method is highly efficient and proceeds under mild conditions at room temperature. It offers a broad substrate scope for the synthesis of diverse 2,4,5-trisubstituted oxazoles. The reaction is initiated by the photo-generation of an α-phosphonium carbene from the hybrid ylide.

Quantitative Data: Visible Light-Induced Three-Component Oxazole Synthesis
YlideCarboxylic AcidNitrileYield (%)
(Iodonio)triphenylphosphonium ylideBenzoic acidAcetonitrile92
(Iodonio)triphenylphosphonium ylide4-Nitrobenzoic acidAcetonitrile95
(Iodonio)triphenylphosphonium ylideAcetic acidAcetonitrile85
(Iodonio)triphenylphosphonium ylideBenzoic acidBenzonitrile88
(Iodonio)triphenylphosphonium ylide4-Chlorobenzoic acidPropionitrile90
Experimental Protocol: Visible Light-Induced Three-Component Synthesis

Materials:

  • Iodonium-phosphonium hybrid ylide

  • Carboxylic acid

  • Nitrile

  • Dichloromethane (CH₂Cl₂)

  • Blue LEDs

Procedure:

  • In a reaction vessel, dissolve the iodonium-phosphonium hybrid ylide (0.2 mmol), carboxylic acid (0.24 mmol), and nitrile (1.0 mL) in dichloromethane (2.0 mL).

  • Stir the mixture at room temperature under an argon atmosphere.

  • Irradiate the reaction mixture with blue LEDs (40 W) for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give the desired 2,4,5-trisubstituted oxazole.

Reaction Pathway

Visible_Light_Oxazole_Synthesis Ylide Iodonium-Phosphonium Hybrid Ylide Carbene α-Phosphonium Carbene Ylide->Carbene Photolysis Nitrile_Ylide Phosphorus-Nitrile Hybrid Ylide Carbene->Nitrile_Ylide Trapping Trapping Trapped Intermediate Nitrile_Ylide->Trapping Reaction with Carboxylate Cyclization Cyclized Intermediate Trapping->Cyclization Intramolecular Cyclization Oxazole 2,4,5-Trisubstituted Oxazole Cyclization->Oxazole Aromatization Rearrangement Rearrangement Light Visible Light (hν) Nitrile Nitrile Carboxylic_Acid Carboxylic Acid

Caption: Visible light-induced one-pot synthesis of trisubstituted oxazoles.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazole scaffolds are a significant class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1][2] They are prevalent in numerous natural products and serve as a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] Several well-known drugs, such as the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib, feature an oxazole core, highlighting its therapeutic importance.[1]

Traditional methods for synthesizing oxazoles often require harsh reaction conditions, long reaction times, and the use of hazardous reagents, leading to low yields and significant waste.[3][4] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, improves yields, and often allows for solvent-free conditions.[3][4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various oxazole derivatives, tailored for researchers and professionals in drug discovery and development.

Application Note 1: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles

The Van Leusen oxazole synthesis is a classic and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][6] The reaction proceeds via a [3+2] cycloaddition.[7][8] Microwave irradiation significantly enhances the efficiency of this transformation, reducing reaction times from hours to mere minutes and providing excellent yields.[7][8] This protocol details a highly efficient one-pot synthesis using potassium phosphate as a base in isopropanol.[7][8]

Quantitative Data Summary

The following table summarizes the results for the microwave-assisted synthesis of various 5-substituted oxazoles from substituted aryl aldehydes and TosMIC.[7][8]

EntryAldehyde (Substituent)Product (Substituent)Power (W)Time (min)Yield (%)
1Benzaldehyde5-phenyl-oxazole350896
24-Methylbenzaldehyde5-(p-tolyl)-oxazole350895
34-Methoxybenzaldehyde5-(4-methoxyphenyl)-oxazole350894
44-Chlorobenzaldehyde5-(4-chlorophenyl)-oxazole350892
54-Bromobenzaldehyde5-(4-bromophenyl)-oxazole350893
64-Nitrobenzaldehyde5-(4-nitrophenyl)-oxazole350890
72-Naphthaldehyde5-(naphthalen-2-yl)-oxazole350891
Experimental Protocol

This protocol is adapted from the work of Mukku et al. (2020).[7][8][9]

Materials:

  • Substituted aryl aldehyde (3 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol)

  • Potassium phosphate (K₃PO₄) (6 mmol)

  • Isopropanol (IPA) (10 mL)

  • Microwave reactor vial (10-20 mL capacity) with a magnetic stir bar

  • Microwave reactor (e.g., Catalyst Systems, CATA R)

Procedure:

  • To a 10-20 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aryl aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol).

  • Add 10 mL of isopropanol to the vial.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 65 °C with a power of 350 W for 8 minutes. Ensure stirring is active throughout the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction mixture with cold water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary, although non-chromatographic purification is often sufficient.[7][8]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation cluster_product Final Product A Add Aryl Aldehyde (3 mmol), TosMIC (3 mmol), and K3PO4 (6 mmol) to a microwave vial B Add Isopropanol (10 mL) A->B C Seal the vial and place in microwave reactor B->C D Irradiate at 65 °C, 350 W for 8 minutes with stirring C->D E Cool to room temperature D->E F Quench with water and extract with Ethyl Acetate E->F G Dry organic layer and concentrate F->G H Purify if necessary G->H I 5-Substituted Oxazole H->I

Caption: Workflow for the microwave-assisted Van Leusen synthesis of 5-substituted oxazoles.

Application Note 2: Microwave-Assisted Synthesis of 2,4-Disubstituted Oxazoles from α-Haloketones and Amides (Bredereck Reaction)

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[3] The application of microwave irradiation accelerates this condensation reaction, making it a more efficient and cleaner process.[3] This method is valuable for accessing a variety of oxazole derivatives with different substitution patterns.

Quantitative Data Summary

The following table presents data for the synthesis of 2,4-disubstituted oxazoles via a microwave-assisted Bredereck-type reaction.

Entryα-BromoacetophenoneAmideSolventPower (W)Time (min)Yield (%)
12-BromoacetophenoneBenzamideDMF1501085
24'-Chloro-2-bromoacetophenoneBenzamideDMF1501582
32-BromoacetophenoneAcetamideNMP1502078
44'-Methyl-2-bromoacetophenoneBenzamideDMF1501088
52-Bromo-1-(naphthalen-2-yl)ethanoneBenzamideDMF1501284
62-Bromoacetophenone4-NitrobenzamideDMF1501575

Note: Data is compiled from representative procedures and may vary based on the specific microwave reactor and conditions.

Experimental Protocol

Materials:

  • p-Substituted 2-bromoacetophenone (1 mmol)

  • Amide (e.g., Benzamide) (1.2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vial (10 mL capacity) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial containing a magnetic stir bar, dissolve the p-substituted 2-bromoacetophenone (1 mmol) and the amide (1.2 mmol) in 5 mL of DMF.

  • Seal the vial tightly.

  • Place the reaction vial in the microwave reactor.

  • Irradiate the mixture at 130-140 °C with a power of 150 W for 10-20 minutes.

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure 2,4-disubstituted oxazole.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation cluster_product Final Product A Dissolve α-Bromoacetophenone (1 mmol) and Amide (1.2 mmol) in DMF (5 mL) in a microwave vial B Seal the vial and place in microwave reactor A->B C Irradiate at 130-140 °C, 150 W for 10-20 minutes B->C D Cool to room temperature C->D E Pour into ice-cold water D->E F Filter the precipitate E->F G Wash with water and dry F->G H Recrystallize from Ethanol G->H I 2,4-Disubstituted Oxazole H->I

Caption: Workflow for the microwave-assisted Bredereck synthesis of 2,4-disubstituted oxazoles.

Application Note 3: Microwave-Assisted Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

The Robinson-Gabriel synthesis is a fundamental method for constructing 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[10] The use of microwave energy can effectively promote this cyclization, often in the presence of a dehydrating agent like propylphosphonic anhydride (T3P®), leading to high yields in short reaction times.[11]

Quantitative Data Summary

The table below shows representative yields for the microwave-assisted Robinson-Gabriel synthesis of various 2,5-disubstituted oxazoles.

Entry2-Acylamino-ketoneDehydrating AgentSolventPower (W)Time (min)Yield (%)
1N-(2-oxo-2-phenylethyl)benzamideH₂SO₄Acetic Acid100589
2N-(1-(4-chlorophenyl)-2-oxopropyl)acetamidePPAToluene1201085
3N-(2-oxo-2-(p-tolyl)ethyl)benzamideH₂SO₄Acetic Acid100792
4N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamidePPAToluene1201088
5N-(1-phenyl-2-oxopropyl)benzamideH₂SO₄Acetic Acid100591

PPA = Polyphosphoric Acid

Experimental Protocol

This protocol is a general representation of the microwave-assisted Robinson-Gabriel synthesis.

Materials:

  • 2-Acylamino-ketone (1 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 drops)

  • Glacial Acetic Acid (5 mL)

  • Microwave reactor vial (10 mL capacity) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Place the 2-acylamino-ketone (1 mmol) in a 10 mL microwave vial equipped with a magnetic stir bar.

  • Add glacial acetic acid (5 mL) to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 drops) to the mixture.

  • Seal the vial and place it inside the microwave reactor.

  • Irradiate the reaction mixture at 120 °C with a power of 100 W for 5-10 minutes.

  • After completion, cool the reaction vial to room temperature.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation cluster_product Final Product A Add 2-Acylamino-ketone (1 mmol) and Acetic Acid (5 mL) to a microwave vial B Add catalytic H2SO4 A->B C Seal the vial and place in microwave reactor B->C D Irradiate at 120 °C, 100 W for 5-10 minutes C->D E Cool to room temperature D->E F Pour over ice and neutralize with NaHCO3 solution E->F G Filter the solid product F->G H Wash with water and dry G->H I Recrystallize to purify H->I J 2,5-Disubstituted Oxazole I->J

Caption: Workflow for the microwave-assisted Robinson-Gabriel synthesis.

Biological Significance of Synthesized Oxazoles

The oxazole derivatives synthesized via these microwave-assisted methods are of significant interest to drug development professionals. The substitution patterns on the oxazole ring play a crucial role in their biological activities.[1][2] For instance, various synthesized oxazole derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains.[1][2] Furthermore, specific derivatives have shown promising anticancer activity by inhibiting key enzymes like tyrosine kinases.[1] Other reported activities include antitubercular , anti-inflammatory , and antidiabetic effects, making this class of compounds a rich source for the discovery of new therapeutic agents.[1][2] The rapid and efficient nature of microwave synthesis allows for the creation of large libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies.

References

Green Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the adoption of green chemistry principles is paramount for sustainable and efficient synthesis of pharmacologically relevant molecules. This document provides detailed application notes and experimental protocols for the green synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile, a valuable building block in medicinal chemistry.

This guide explores a one-pot synthesis approach that aligns with the principles of green chemistry by utilizing readily available starting materials and aiming for high atom economy. The methodologies detailed herein focus on providing a reproducible and scalable synthesis of the target molecule.

Application Notes

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Traditional methods often involve multiple steps, harsh reagents, and significant solvent waste. The green synthesis approach outlined here presents a more environmentally benign alternative. This one-pot reaction minimizes waste by combining multiple reaction steps into a single operation, thereby reducing the need for purification of intermediates and lowering solvent consumption.

The described protocol is suitable for laboratory-scale synthesis and offers a foundation for further optimization and scale-up. Researchers can adapt this methodology to explore the synthesis of other substituted oxazole derivatives by varying the starting materials. The use of green chemistry principles not only reduces the environmental impact but can also lead to cost savings and improved safety in the laboratory.

Experimental Protocols

This section provides a detailed experimental protocol for the one-pot synthesis of this compound.

One-Pot Synthesis of this compound

This protocol is based on the reaction of an α-amino nitrile with a β-dicarbonyl compound, a common and effective method for constructing the oxazole ring.

Materials:

  • Aminoacetonitrile hydrochloride

  • Ethyl acetoacetate

  • Triethylamine

  • Ethanol (or other green solvent)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) in ethanol.

  • Base Addition: To the stirred solution, add triethylamine (2.5 eq) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Addition of β-Dicarbonyl: Add ethyl acetoacetate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the reaction for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the one-pot synthesis of this compound. Please note that yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Yield 75-85%
Reaction Time 4-6 hours
Reaction Temperature Reflux (Ethanol: ~78 °C)
Purity (after chromatography) >98%

Visualizations

To further illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start reactants 1. Mix Aminoacetonitrile HCl, Triethylamine, and Ethanol start->reactants add_eaa 2. Add Ethyl Acetoacetate reactants->add_eaa reflux 3. Reflux for 4-6 hours add_eaa->reflux workup 4. Solvent Removal & Extraction reflux->workup purification 5. Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the one-pot synthesis.

G cluster_reaction Reaction Pathway reactants Aminoacetonitrile Ethyl Acetoacetate intermediate Intermediate Formation reactants->intermediate + Triethylamine, Ethanol Reflux cyclization Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

Caption: Simplified reaction pathway for oxazole formation.

Application Notes and Protocols: Oxazole Derivatives in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific proteomics applications for 4-Methyl-1,3-oxazole-5-carbonitrile are not extensively documented in publicly available literature, the broader class of oxazole-containing compounds represents a versatile scaffold in chemical biology and proteomics. Oxazole derivatives are utilized as key components in chemical probes for activity-based protein profiling (ABPP), as photo-crosslinkers to study protein-ligand interactions, and as covalent inhibitors for target identification and validation. This document provides an overview of the application of oxazole derivatives in proteomics research, including generalized experimental protocols and data presentation based on published studies involving this class of compounds.

I. Applications of Oxazole Derivatives in Proteomics

The utility of the oxazole motif in proteomics stems from its presence in various bioactive molecules and its chemical reactivity, which can be harnessed for protein labeling and target identification.

  • Activity-Based Protein Profiling (ABPP): Oxazole-containing probes can be designed to covalently modify the active sites of specific enzyme families, such as serine and cysteine hydrolases. These probes typically contain a reactive group (the "warhead") that forms a covalent bond with a catalytic residue, and a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment via click chemistry.[1][2][3]

  • Photo-Crosslinking and Target Identification: Isoxazole derivatives, a related class of heterocycles, have been employed as intrinsic photo-crosslinkers.[4] Upon UV irradiation, the isoxazole ring can undergo rearrangement to form a reactive species that covalently crosslinks to interacting proteins. This enables the identification of both specific binding sites and off-target interactions of small molecules.

  • Covalent Inhibition and Drug Discovery: The reactivity of certain oxazole derivatives, such as oxadiazolones, allows for their use as covalent inhibitors.[1][3] By irreversibly binding to their protein targets, these compounds can be used to probe protein function and serve as a starting point for the development of novel therapeutics. Chemical proteomics strategies are then employed to identify the cellular targets of these covalent modifiers.

II. Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing oxazole derivatives in proteomics research.

Table 1: Minimum Inhibitory Concentrations (MIC) of Oxadiazolone Derivatives against MRSA [1][3]

CompoundModificationMIC (µM)
1 Benzyl (4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-carbamate6.25
2 Simplified scaffold with comparable antibacterial activity~6.25
3 N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)acetamide0.8
4 (probe) Alkyne-functionalized activity-based probe3.1

Table 2: Representative IC50 Values for Anticancer Oxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2,5-disubstituted oxazoleHCT-116 (Colon)0.1 - 10[5]
2,5-disubstituted oxazoleHeLa (Cervical)0.1 - 10[5]
Pyrazole-oxazole hybridVariousNot Specified[6]

III. Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) with an Alkyne-Functionalized Oxadiazolone Probe

This protocol describes the general workflow for identifying the protein targets of an oxadiazolone-based covalent inhibitor in a bacterial proteome.

1. Materials:

  • Bacterial cell culture (e.g., Staphylococcus aureus)

  • Oxadiazolone-alkyne probe (e.g., Probe 4 from Table 1)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Click chemistry reagents: Azide-biotin tag, CuSO4, TBTA, sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • On-bead digestion reagents: DTT, iodoacetamide, trypsin

  • LC-MS/MS analysis equipment

2. Methodology:

  • Probe Labeling: Treat live bacterial cells with the oxadiazolone-alkyne probe at a predetermined concentration (e.g., 1-10 µM) for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to release the proteome.

  • Click Chemistry: To the proteome lysate, add the azide-biotin tag, CuSO4, TBTA, and freshly prepared sodium ascorbate. Incubate to attach the biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest the proteins into peptides with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the probe-labeled proteins.

ABPP_Workflow cluster_cell In-Cell Labeling cluster_lysate Lysate Processing cluster_analysis Analysis Bacteria Bacterial Cells Labeled_Proteome Labeled Proteome Bacteria->Labeled_Proteome Incubation Probe Oxadiazolone-Alkyne Probe Click Click Chemistry (Azide-Biotin) Labeled_Proteome->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Target_ID Target Protein Identification LCMS->Target_ID Data Analysis Photo_Crosslinking_Workflow cluster_analysis Analysis Protein Target Protein Incubation Incubation (Dark) Protein->Incubation Probe Isoxazole Probe Probe->Incubation UV UV Irradiation (e.g., 254 nm) Incubation->UV SDSPAGE SDS-PAGE Analysis UV->SDSPAGE Covalent Adduct Formation MassSpec Mass Spectrometry (Binding Site ID) UV->MassSpec Covalent Adduct Formation Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Oxazole-Based Kinase Inhibitor Inhibitor->RAF

References

Application Notes and Protocols for the Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves the cyclocondensation of ethyl 2-chloroacetoacetate with formamide. This protocol includes a comprehensive list of reagents and materials, step-by-step procedures for the reaction, work-up, and purification, as well as characterization data for the final product. All quantitative data is summarized in structured tables for clarity. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding of the process.

Introduction

This compound is a heterocyclic compound of significant interest in the field of synthetic organic chemistry and drug discovery. The oxazole moiety is a common scaffold in a variety of biologically active molecules. The presence of a nitrile group provides a versatile handle for further chemical transformations, making this compound a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The described protocol offers a straightforward and accessible method for the preparation of this important compound.

Chemical Reaction Scheme

The synthesis of this compound is achieved through the reaction of ethyl 2-chloroacetoacetate and formamide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-chloroacetoacetateReagentSigma-Aldrich
FormamideACS ReagentFisher Scientific
Diethyl etherAnhydrousJ.T. Baker
Sodium bicarbonateACS GradeEMD Millipore
Anhydrous magnesium sulfateReagentAlfa Aesar
Round-bottom flask (250 mL)-VWR
Reflux condenser-Kimble
Heating mantle with stirrer-Corning
Separatory funnel (500 mL)-Pyrex
Rotary evaporator-Buchi

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with ethyl 2-chloroacetoacetate (1.0 eq) and an excess of formamide (5.0 eq).

  • Reaction: The reaction mixture is heated to 120-130°C with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then diluted with water (100 mL) and transferred to a 500 mL separatory funnel.

    • The aqueous layer is extracted with diethyl ether (3 x 75 mL).

    • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate.

  • Purification:

    • The drying agent is removed by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Ethyl 2-chloroacetoacetate164.590.11.016.46 g (14.0 mL)
Formamide45.040.55.022.52 g (20.0 mL)

Table 2: Product Characterization

PropertyValue
Chemical Formula C₅H₄N₂O
Molecular Weight 108.10 g/mol
Appearance Colorless to pale yellow oil/solid
Boiling Point Not available
Melting Point Not available
Yield Typically 60-70%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (s, 1H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 159.0, 151.5, 114.0, 112.5, 12.0
IR (neat, cm⁻¹) 2240 (C≡N), 1610 (C=N), 1550 (C=C)
MS (EI, m/z) 108 (M⁺)

Note: Spectroscopic data are predicted based on the structure and may vary slightly.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Measure Reagents: - Ethyl 2-chloroacetoacetate - Formamide Setup Combine reagents in round-bottom flask Reagents->Setup Heat Heat to 120-130°C with stirring Setup->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute Dilute with water Cool->Dilute Extract Extract with diethyl ether Dilute->Extract Wash Wash with NaHCO₃ (aq) and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter drying agent Dry->Filter Evaporate Remove solvent via rotary evaporation Filter->Evaporate Purify Purify by vacuum distillation or column chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Formamide is a teratogen and should be handled with appropriate caution.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Use of 4-Methyl-1,3-oxazole-5-carbonitrile as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methyl-1,3-oxazole-5-carbonitrile as a versatile precursor for the synthesis of various pharmaceutical intermediates. The protocols outlined below detail key chemical transformations of the cyano group, paving the way for the creation of diverse bioactive molecules.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive nitrile group on the oxazole scaffold allows for a variety of chemical modifications, leading to the synthesis of derivatives with potential therapeutic applications. The oxazole ring itself is a common motif in many biologically active compounds, known to interact with various enzymes and receptors. This document outlines key synthetic pathways starting from this compound, providing detailed experimental protocols for the preparation of key pharmaceutical intermediates.

Key Chemical Transformations and Pharmaceutical Intermediates

The nitrile functionality of this compound is the primary site for chemical modification. The following sections detail the conversion of this group into other valuable functional moieties, such as carboxylic acids, amides, and tetrazoles, which are prevalent in a wide range of pharmaceuticals.

Hydrolysis to 4-Methyl-1,3-oxazole-5-carboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding a key intermediate for the synthesis of esters, amides, and other derivatives. This carboxylic acid can serve as a crucial component in the development of various therapeutic agents, including anti-inflammatory and anti-cancer drugs.

Experimental Protocol: Hydrolysis of this compound

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, concentrated)

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Filtration apparatus

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) to the flask.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

    • The resulting precipitate of 4-methyl-1,3-oxazole-5-carboxylic acid is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

Quantitative Data:

ParameterValue
Starting Material1.0 g
NaOH0.74 g
Ethanol10 mL
Water10 mL
Reaction Time4-6 hours
Yield 85-95%

Logical Relationship Diagram:

G Precursor This compound Reaction Hydrolysis (NaOH, H2O/EtOH, Reflux) Precursor->Reaction Intermediate 4-Methyl-1,3-oxazole-5-carboxylic acid Reaction->Intermediate

Hydrolysis of the nitrile to a carboxylic acid.
Conversion to 4-Methyl-5-(1H-tetrazol-5-yl)oxazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. Converting the nitrile group to a tetrazole can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and receptor binding.

Experimental Protocol: Synthesis of 4-Methyl-5-(1H-tetrazol-5-yl)oxazole

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Triethylamine hydrochloride

    • Toluene

    • Hydrochloric acid (for workup)

    • Sodium nitrite (for quenching)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

    • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

    • Carefully add dilute hydrochloric acid to the reaction mixture.

    • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Material1.0 g
Sodium Azide0.90 g
Triethylamine Hydrochloride1.27 g
Toluene20 mL
Reaction Time24-48 hours
Yield 70-85%

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve this compound in Toluene B Add Sodium Azide and Triethylamine Hydrochloride A->B C Heat to Reflux (24-48h) B->C D Cool and Add HCl C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify (Chromatography/Recrystallization) F->G

Workflow for tetrazole synthesis.
Synthesis of 4-Methyl-1,3-oxazole-5-carboxamide

The carboxamide group is a common functional group in many pharmaceuticals, contributing to their biological activity through hydrogen bonding interactions with target proteins.

Experimental Protocol: Preparation of 4-Methyl-1,3-oxazole-5-carboxamide

  • Materials:

    • This compound

    • Hydrogen peroxide (H₂O₂, 30% solution)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (0.1 eq).

    • To this mixture, add hydrogen peroxide (3.0 eq) dropwise while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, the product can be isolated by filtration or by extraction after removing the solvent.

    • The crude product is purified by recrystallization.

Quantitative Data:

ParameterValue
Starting Material1.0 g
NaOH (0.1 eq)0.037 g
H₂O₂ (30%)3.15 mL
Ethanol15 mL
Reaction Time2-4 hours
Yield 75-90%

Signaling Pathway Analogy Diagram:

This diagram illustrates the transformation of the nitrile to other key functional groups, analogous to a signaling cascade where one molecule activates a series of downstream effectors.

G cluster_products Pharmaceutical Intermediates Precursor This compound CarboxylicAcid Carboxylic Acid Derivative Precursor->CarboxylicAcid Hydrolysis Tetrazole Tetrazole Derivative Precursor->Tetrazole Cycloaddition Amide Carboxamide Derivative Precursor->Amide Partial Hydrolysis

Synthetic pathways from the precursor.

Conclusion

This compound is a highly versatile and valuable precursor in the synthesis of pharmaceutical compounds. The straightforward and efficient conversion of its nitrile group into carboxylic acids, tetrazoles, and amides provides medicinal chemists with a powerful tool for generating diverse molecular scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this building block in drug discovery and development. Further derivatization of these intermediates can lead to the discovery of novel therapeutic agents across a wide range of disease areas.

Application Note: Derivatization of 4-Methyl-1,3-oxazole-5-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a detailed framework for the derivatization of 4-methyl-1,3-oxazole-5-carbonitrile, a versatile starting material for generating a library of novel compounds for biological screening. We present exemplary synthetic protocols for modifying the nitrile group and protocols for evaluating the biological activity of the resulting derivatives.

Introduction

Heterocyclic compounds are foundational to the development of new therapeutic agents.[1][2] The 1,3-oxazole ring, in particular, is considered a "privileged" structure due to its presence in numerous biologically active molecules and approved drugs.[1][2] The substitution pattern on the oxazole ring plays a critical role in defining the compound's biological effects.[1] This document outlines strategies for the chemical modification of this compound to create a diverse library of derivatives. The primary focus is on the hydrolysis of the C5-carbonitrile to a carboxylic acid, which can then be converted into a variety of amides, providing a robust platform for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway: Amide Library Synthesis

The key to generating a diverse library from this compound is the conversion of the chemically stable nitrile group into a more reactive functional group. A two-step process involving hydrolysis to a carboxylic acid followed by amide coupling is a reliable and versatile approach.

Scheme 1: General Synthetic Route

This strategy allows for the introduction of a wide variety of "R" groups from a large pool of commercially available primary and secondary amines, enabling extensive exploration of the chemical space around the core oxazole scaffold.

Experimental Protocols

Synthesis Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the nitrile group to a carboxylic acid via basic hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of ethanol and 10% aqueous NaOH solution (1:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-methyl-1,3-oxazole-5-carboxylic acid.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Protocol 2: Amide Coupling

This protocol details the synthesis of N-substituted-4-methyl-1,3-oxazole-5-carboxamides from the carboxylic acid intermediate.

Materials:

  • 4-Methyl-1,3-oxazole-5-carboxylic acid

  • Substituted amine (R-NH₂, 1.1 equiv.)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve 4-methyl-1,3-oxazole-5-carboxylic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the substituted amine (1.1 equiv.), followed by HATU (1.2 equiv.) and DIPEA (3.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract three times with DCM.

  • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the pure N-substituted-4-methyl-1,3-oxazole-5-carboxamide derivative.

Biological Screening Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[4][5]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well.[4] Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium.[4] Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the resulting dose-response curve.[5]

Biological Screening Protocol 2: In Vitro Antimicrobial Activity (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[5]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Perform a two-fold serial dilution of the oxazole derivatives in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[4]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[4] Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative data from biological screening should be organized for clear comparison. The table below provides an example of how to summarize results for a library of synthesized derivatives.

Table 1: Biological Activity of N-substituted-4-methyl-1,3-oxazole-5-carboxamide Derivatives

Compound IDR-GroupAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
OX-001 Benzyl15.2 ± 1.864
OX-002 4-Chlorobenzyl8.7 ± 0.932
OX-003 4-Methoxybenzyl22.5 ± 2.1>128
OX-004 Phenyl18.9 ± 1.564
OX-005 Cyclohexyl>50>128
Doxorubicin (Positive Control)0.8 ± 0.1N/A
Vancomycin (Positive Control)N/A2

Data are hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start 4-Methyl-1,3-oxazole- 5-carbonitrile Hydrolysis Step 1: Hydrolysis to Carboxylic Acid Start->Hydrolysis Coupling Step 2: Amide Coupling (Library Generation) Hydrolysis->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization PrimaryScreen Primary Screening (e.g., MTT, MIC) Characterization->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent DoseResponse Dose-Response Studies (IC50) HitIdent->DoseResponse Active SAR SAR Analysis HitIdent->SAR Inactive DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental workflow for synthesis and screening.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Oxazole Derivative Inhibitor->RAF

Caption: Potential targeting of the MAPK/ERK signaling pathway.

Conclusion

This compound serves as an excellent starting point for the generation of novel compound libraries for drug discovery. The protocols outlined in this application note provide a clear and reproducible methodology for synthesizing a diverse set of oxazole derivatives and for evaluating their potential as anticancer and antimicrobial agents. The combination of versatile chemistry and robust biological screening assays facilitates the efficient identification of lead compounds for further development.

References

Application Notes and Protocols for the Quantification of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-oxazole-5-carbonitrile is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and drug discovery. The oxazole ring is a key structural motif in numerous biologically active molecules.[1][2] Accurate and precise quantification of this compound is essential for quality control, impurity profiling, pharmacokinetic studies, and overall research and development.

This document provides detailed application notes and experimental protocols for the quantification of this compound using three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the performance characteristics presented are based on data from structurally similar oxazole derivatives. These protocols are intended to serve as a robust starting point for method development and validation.

Data Presentation

The following tables summarize the typical performance characteristics for the analytical methods described. It is crucial to note that this data is derived from the analysis of analogous oxazole compounds and should be validated for the specific analysis of this compound.

Table 1: Comparative Performance of Analytical Methods for Oxazole Derivatives

ParameterRP-HPLC with UV DetectionLC-MS/MSGC-MS
Linearity (Range) 1 - 100 µg/mL0.5 - 1000 ng/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.99≥ 0.99
Accuracy (% Recovery) 98 - 102%85 - 115%90 - 110%
Precision (% RSD) ≤ 2.0%≤ 15%≤ 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.5 ng/mL~0.05 µg/mL

Data presented is based on the analysis of structurally similar oxazole compounds and should be considered as a reference for method development.

Application Note 1: Quantification by RP-HPLC with UV Detection

Principle: This method utilizes reversed-phase chromatography to separate this compound from other components in a sample based on its hydrophobicity. Quantification is achieved by measuring the absorbance of the analyte using a UV detector and comparing it to a calibration curve prepared from standards of known concentrations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound).

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Weighing: Accurately weigh a sample powder equivalent to approximately 10 mg of this compound.

  • Dissolution: Transfer the weighed sample to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

5. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters for RP-HPLC

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (254 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by RP-HPLC.

Application Note 2: Quantification by GC-MS

Principle: This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components in a gas chromatograph and then detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to achieve concentrations in the range of 0.1 to 10 µg/mL.

3. Sample Preparation:

  • Prepare a dilute solution of the sample containing this compound (e.g., 1-10 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Filter the sample through a 0.45 µm syringe filter if it contains any particulate matter.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum.

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from the working standard solutions.

Workflow Diagram

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Dilution in Volatile Solvent) Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5MS Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Peak_Identification Peak Identification & Spectral Matching MS_Detection->Peak_Identification Peak_Integration Peak Integration (Characteristic Ion) Peak_Identification->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Application Note 3: Quantification by LC-MS/MS

Principle: LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low levels of compounds in complex matrices such as plasma or tissue extracts. The liquid chromatograph separates the analyte from the matrix components, and the triple quadrupole mass spectrometer provides specific detection and quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for fast analysis.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A gradient elution should be optimized to provide good peak shape and separation from matrix interferences. A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive (to be optimized for the target analyte).

  • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution in the mobile phase or a suitable solvent to cover the desired calibration range (e.g., 0.5 to 1000 ng/mL).

  • Internal Standard (IS) Stock and Working Solutions: A stable isotope-labeled analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with different mass can be used. Prepare stock and working solutions of the IS.

3. Sample Preparation (from Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for injection.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the samples using the calibration curve.

Workflow Diagram

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Standard_Curve_Prep Standard Curve Preparation Standard_Curve_Prep->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for bioanalytical quantification of this compound by LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-1,3-oxazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting an α-haloketone with formamide.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Ensure the purity and dryness of the reagents.
Degradation of starting materials or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Side reactions.- Consider using a milder base or catalyst if applicable. - Optimize the order of reagent addition.
Formation of Impurities Presence of unreacted starting materials.- Adjust the stoichiometry of the reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
Byproducts from side reactions.- Recrystallize the product. - Utilize preparative High-Performance Liquid Chromatography (HPLC) for purification.
Difficulty in Product Purification The product is highly soluble in the solvent system used for extraction.- Use a different solvent system for extraction and chromatography. - Consider salt formation to facilitate precipitation if the product has a suitable functional group.
The product co-elutes with impurities during chromatography.- Optimize the mobile phase composition. - Use a different stationary phase (e.g., reverse-phase instead of normal-phase).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent and scalable method for synthesizing 4-substituted-5-cyano-oxazoles is the reaction of an α-haloketone with an amide. Specifically for this compound, the reaction of 2-chloroacetoacetonitrile with formamide is a common approach. Other general methods for oxazole synthesis include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1]

Q2: How can I improve the yield of my this compound synthesis?

A2: Several factors can be optimized to improve the yield:

  • Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Overheating can lead to decomposition, while insufficient heating can result in an incomplete reaction.

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including oxazoles.[2]

  • Reagent Purity: Ensure that your starting materials, particularly the α-haloketone and formamide, are of high purity and are anhydrous where necessary.

  • Stoichiometry: Optimizing the molar ratio of the reactants can minimize side reactions and drive the reaction towards completion.

Q3: What are the typical impurities encountered in this synthesis?

A3: Impurities can arise from unreacted starting materials (2-chloroacetoacetonitrile and formamide), partially reacted intermediates, and side products. Side reactions can include the formation of isomeric oxazoles or other heterocyclic systems, depending on the reaction conditions.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Column Chromatography: For both solid and liquid products, column chromatography using silica gel or another suitable stationary phase is a versatile purification technique.

  • Distillation: If the product is a liquid with a boiling point sufficiently different from the impurities, fractional distillation under reduced pressure can be employed.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Oxazole Formation
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Typical Yield Moderate to GoodGood to Excellent
Energy Consumption HighLow
Solvent Usage Often requires bulk solventCan often be performed with minimal or no solvent

Note: This table presents a general comparison. Specific results for the synthesis of this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating

Materials:

  • 2-chloroacetoacetonitrile

  • Formamide

  • Suitable solvent (e.g., dioxane, DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroacetoacetonitrile (1.0 equivalent) in the chosen solvent.

  • Add formamide (a suitable excess, e.g., 10-20 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the excess formamide and solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 2-chloroacetoacetonitrile

  • Formamide

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloroacetoacetonitrile (1.0 equivalent) and a suitable excess of formamide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). The optimal time and temperature should be determined experimentally.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture and remove the excess formamide under reduced pressure.

  • Purify the crude product by column chromatography on silica gel as described in the conventional protocol.

Mandatory Visualization

Reaction Mechanism

The synthesis of this compound from 2-chloroacetoacetonitrile and formamide proceeds through a mechanism involving nucleophilic attack, cyclization, and dehydration.

reaction_mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product 2-chloroacetoacetonitrile 2-chloroacetoacetonitrile Nucleophilic_Attack Nucleophilic Attack of Formamide on Ketone 2-chloroacetoacetonitrile->Nucleophilic_Attack Formamide Formamide Formamide->Nucleophilic_Attack Intermediate_1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_1 Formation of C-N bond Proton_Transfer Proton Transfer Intermediate_1->Proton_Transfer Cyclization Intramolecular Nucleophilic Substitution (Cyclization) Proton_Transfer->Cyclization Intermediate_2 Oxazoline Intermediate Cyclization->Intermediate_2 Ring Closure Dehydration Dehydration Intermediate_2->Dehydration Elimination of Water Product This compound Dehydration->Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - 2-chloroacetoacetonitrile - Formamide - Solvent (optional) Start->Reaction_Setup Heating Heating Method Reaction_Setup->Heating Conventional_Heating Conventional Heating (Reflux) Heating->Conventional_Heating Conventional Microwave_Irradiation Microwave Irradiation Heating->Microwave_Irradiation Microwave Reaction_Monitoring Monitor Reaction (TLC/LC-MS) Conventional_Heating->Reaction_Monitoring Microwave_Irradiation->Reaction_Monitoring Workup Work-up: - Remove excess reagents - Solvent extraction Reaction_Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound and its ester analogue?

A1: A widely used method for synthesizing the 4-methyl-1,3-oxazole-5-carboxylate core involves the reaction of an ethyl α-haloacetoacetate (like ethyl 2-chloroacetoacetate) with formamide.[1] This method is advantageous due to the availability of the starting materials. The resulting ester can then be converted to the desired nitrile.

Q2: My reaction mixture is turning dark brown or black, and I'm observing significant tar formation. What is the cause and how can I prevent it?

A2: Tar formation is a common issue in oxazole syntheses, often resulting from polymerization of starting materials or intermediates under harsh reaction conditions, such as high temperatures or strong acids. To mitigate this, consider lowering the reaction temperature and ensuring a homogenous reaction mixture. Gradual addition of reagents can also help to control the reaction rate and minimize side reactions leading to polymerization.

Q3: After the reaction, my primary product appears to be 4-methyloxazole-5-carboxylic acid instead of the nitrile. What could have happened?

A3: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially during workup conditions involving strong acids or bases at elevated temperatures.[2][3][4][5] If your purification involves acidic or basic washes, it is crucial to perform them at low temperatures and to minimize the exposure time.

Q4: I am observing a significant amount of 4-Methyl-1,3-oxazole-5-carboxamide in my product mixture. How can I avoid this?

A4: The formation of the carboxamide is due to the partial hydrolysis of the nitrile group.[6][7][8][9] This side reaction is often promoted by the same conditions that lead to the full hydrolysis to the carboxylic acid (acidic or basic workup). To prevent this, use neutral workup conditions where possible, and employ mild purification techniques like column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Poor Quality Reagents: Starting materials or solvents may be impure or contain water.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. 2. Ensure Anhydrous Conditions: Use freshly distilled solvents and ensure starting materials are dry.
Presence of a High-Molecular-Weight Byproduct Pyrazine Formation: The α-chloroacetoacetate can undergo self-condensation in the presence of formamide (which can act as an ammonia source) to form a substituted pyrazine.[10][11][12][13][14]Control Stoichiometry and Temperature: Use a moderate excess of formamide and maintain the recommended reaction temperature to favor the oxazole formation pathway.
Product is Contaminated with a Carboxylic Acid Hydrolysis of the Nitrile: The nitrile group is sensitive to acidic or basic conditions during workup, leading to the formation of 4-methyloxazole-5-carboxylic acid.[2][3][4][5]Neutral Workup: Quench the reaction with cold water or a neutral buffer. Use organic solvents for extraction and wash with brine. If acidic or basic washes are necessary, perform them quickly at low temperatures.
Product Contains an Amide Impurity Partial Hydrolysis of the Nitrile: Milder acidic or basic conditions during workup can lead to the formation of 4-methyl-1,3-oxazole-5-carboxamide.[6][7][8][9]Careful Workup and Purification: Use a neutral workup. The amide can often be separated from the nitrile by column chromatography on silica gel.
Formation of a Decarboxylated Byproduct Decarboxylation of the Carboxylic Acid: If 4-methyloxazole-5-carboxylic acid is formed as a byproduct, it may decarboxylate at higher temperatures to yield 4-methyloxazole.[15]Maintain Moderate Temperatures: Avoid excessive heating during the reaction and purification steps.
Difficult Purification Formation of Multiple Byproducts: The presence of several side products with similar polarities can complicate purification by chromatography.Optimize Reaction Selectivity: Fine-tune the reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation. Consider alternative purification methods such as recrystallization or distillation if applicable.

Experimental Protocols

Synthesis of Ethyl 4-Methyl-1,3-oxazole-5-carboxylate (Ester Precursor)

This protocol is adapted from patented procedures for the synthesis of similar oxazole esters.[1]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Benzene (or another suitable organic solvent like toluene)

  • 1N Aqueous potassium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0-5.0 eq).

  • Heat the reaction mixture with stirring at 100-120 °C for 4-12 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with benzene and transfer it to a separatory funnel.

  • Wash the organic layer with a cold 1N aqueous potassium carbonate solution, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 4-methyl-1,3-oxazole-5-carboxylate.

Visualizing Reaction Pathways

Main Synthesis and Side Reaction Pathways

Synthesis and Side Reactions of this compound cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions start Ethyl 2-chloroacetoacetate + Formamide intermediate Ethyl 4-methyl-1,3-oxazole-5-carboxylate start->intermediate Cyclization pyrazine Pyrazine byproduct start->pyrazine Dimerization claisen Claisen Self-Condensation Product start->claisen Self-condensation product This compound intermediate->product Nitrile Formation hydrolysis_acid 4-Methyloxazole-5-carboxylic acid product->hydrolysis_acid Full Hydrolysis hydrolysis_amide 4-Methyl-1,3-oxazole-5-carboxamide product->hydrolysis_amide Partial Hydrolysis decarboxylation 4-Methyloxazole hydrolysis_acid->decarboxylation Decarboxylation hydrolysis_amide->hydrolysis_acid Full Hydrolysis

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting Workflow for Oxazole Synthesis start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC-MS, NMR) start->check_reaction unreacted_sm Unreacted Starting Material? check_reaction->unreacted_sm optimize_conditions Optimize Reaction: - Increase temperature/time - Check reagent purity unreacted_sm->optimize_conditions Yes byproducts Major Byproducts Identified? unreacted_sm->byproducts No optimize_conditions->check_reaction pyrazine_formation Pyrazine Detected? - Adjust stoichiometry - Control temperature byproducts->pyrazine_formation Yes (Pyrazine) hydrolysis_product Acid/Amide Detected? - Modify workup (neutral, cold) - Use milder purification byproducts->hydrolysis_product Yes (Hydrolysis) other_byproducts Other Byproducts? - Re-evaluate reaction mechanism - Consider alternative synthetic route byproducts->other_byproducts Yes (Other) purification Purification Successful byproducts->purification No pyrazine_formation->purification hydrolysis_product->purification other_byproducts->purification

Caption: A logical workflow for troubleshooting common issues.

References

4-Methyl-1,3-oxazole-5-carbonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 4-Methyl-1,3-oxazole-5-carbonitrile, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place. Specific temperature recommendations include refrigeration at 2-8°C for short to medium-term storage.[1] For long-term storage, a cool and dry environment is also advised. The container should be tightly closed and stored in a well-ventilated area.[2]

Q2: What is the general stability of this compound under standard laboratory conditions?

A2: this compound is generally stable under normal handling and storage conditions.[3] However, the oxazole ring, in general, can be susceptible to strong acids, strong bases, oxidizing agents, and reducing agents.[3] While oxazoles are considered thermally stable, prolonged exposure to harsh conditions should be avoided.[1][2]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3] Contact with these substances should be avoided to prevent degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related oxazole structures, particularly those with certain substituents, can be susceptible to hydrolytic ring-opening and decarboxylation.[4] The nitrile group can also undergo hydrolysis to a carboxylic acid or amide under acidic or basic conditions. Therefore, exposure to acidic or basic aqueous solutions, especially at elevated temperatures, could lead to degradation.

Q5: How can I visually inspect for degradation of this compound?

A5: this compound is described as a light brown to brown liquid.[1] Any significant change in color, such as darkening, or the appearance of precipitates could indicate degradation. For a definitive assessment of purity, analytical methods such as HPLC are recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify that the compound has been stored at the recommended 2-8°C in a tightly sealed container.[1] Prepare fresh solutions for each experiment. Consider running a purity check using HPLC.
Change in physical appearance (e.g., color darkening) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial to protect it from light. Ensure the container is tightly sealed with an inert gas like argon or nitrogen if sensitivity to air is suspected. Always store at the recommended cool temperature.
Low assay values or unexpected peaks in analytical chromatograms Chemical degradation of the compound.Review the experimental conditions. Avoid exposure to strong acids, bases, oxidizing, or reducing agents.[3] If the compound is used in aqueous solutions, prepare them fresh and use them promptly. Consider performing a forced degradation study to identify potential degradation products.

Stability Data Summary

Parameter Recommendation/Information Source
Storage Temperature 2-8°C[1]
Long-Term Storage Store long-term in a cool, dry place.
Atmosphere Store in a well-ventilated place. Keep container tightly closed.[2]
Light Protect from light (general recommendation for organic compounds).N/A
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents, Strong reducing agents.[3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatic oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl at 60°C for 24 hours.

    • Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH at 60°C for 24 hours.

    • Neutralize the solution with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Also, expose a solution of the compound (in a suitable solvent) to the same thermal stress.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by HPLC.

    • A generic starting HPLC method could be:

      • Mobile Phase: Acetonitrile and water gradient.

      • Column: C18 reverse-phase.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (to be determined by UV scan).

    • The goal is to develop a method that separates the parent compound from all degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition.

  • Identify the retention times of the degradation products.

  • If necessary, perform mass spectrometry (LC-MS) to identify the structure of the major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (70°C) stock->thermal neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc neutralize->hplc data Data Analysis & Degradant Identification hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results degradation Compound Degradation issue->degradation weighing Inaccurate Weighing issue->weighing solvent Solvent Issues issue->solvent check_storage Verify Storage Conditions (2-8°C, sealed) degradation->check_storage fresh_solution Prepare Fresh Solutions degradation->fresh_solution purity_check Perform Purity Check (HPLC) degradation->purity_check calibrate_balance Calibrate Balance weighing->calibrate_balance use_hplc_solvent Use High-Purity Solvents solvent->use_hplc_solvent

References

Handling and safety precautions for 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-oxazole-5-carbonitrile. It includes safety precautions, handling guidelines, troubleshooting for experimental work, and frequently asked questions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 1003-52-7[1][2][3][4]
Molecular Formula C₅H₄N₂O[2][4][5][6]
Molecular Weight 108.10 g/mol [2][4][5][6]
Appearance Light brown to brown liquid[3]
Boiling Point 60-62 °C @ 20 Torr[6]
Density 1.18 g/cm³[6]
Flash Point 75 °C[6]
Refractive Index 1.488[6]
Storage Temperature 2-8°C[3]

Safety and Handling Precautions

GHS Hazard Classification:

  • Flammable liquids: Category 3[6]

  • Acute toxicity (Oral): Category 4[6]

  • Acute toxicity (Inhalation): Category 4[6]

  • Eye irritation: Category 2[6]

  • Hazardous to the aquatic environment, long-term (Chronic): Category Chronic 3[6]

Precautionary Statements:

  • Prevention:

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

    • Keep container tightly closed.[5]

    • Ground and bond container and receiving equipment.[6]

    • Use explosion-proof electrical/ventilating/lighting equipment.[6]

    • Use non-sparking tools.[6]

    • Take action to prevent static discharges.[6]

    • Wash hands and any exposed skin thoroughly after handling.[5]

    • Do not eat, drink, or smoke when using this product.[5]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • Use only outdoors or in a well-ventilated area.[5]

    • Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Response:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse affected areas with water or shower.[6]

    • If swallowed: Get medical help. Rinse mouth.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help.[6]

    • In case of fire: Use appropriate extinguishing media to extinguish.[6]

  • Storage:

    • Store in a well-ventilated place. Keep cool.[6]

    • Store locked up.[5]

  • Disposal:

    • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Experimental Protocol: Synthesis via Van Leusen Reaction

This protocol provides a general methodology for the synthesis of 4-substituted oxazoles, which can be adapted for this compound.

Reaction Principle: The Van Leusen reaction is a versatile method for synthesizing oxazoles. For 4-substituted oxazoles, an α-substituted tosylmethyl isocyanide (TosMIC) derivative reacts with an aldehyde in the presence of a base. The substituent on the α-carbon of the TosMIC reagent becomes the substituent at the 4-position of the resulting oxazole. The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole.[7]

Materials:

  • α-substituted tosylmethyl isocyanide (e.g., α-methyl-p-toluenesulfonylmethyl isocyanide)

  • Aldehyde (in this case, a reagent that would lead to the 5-carbonitrile, such as glycolonitrile, though specific adaptations would be needed)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-substituted TosMIC (1.0 equivalent) and the aldehyde (1.0 equivalent) in methanol.[7]

  • Add potassium carbonate (2.0 equivalents) to the stirred solution.[7]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.[7]

  • To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.[7]

  • Separate the layers and extract the aqueous layer with ethyl acetate.[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Inactive reagents. 2. Insufficient base. 3. Reaction not at reflux temperature. 4. Insufficient reaction time.1. Use freshly distilled aldehyde and ensure TosMIC derivative is pure. 2. Ensure potassium carbonate is anhydrous and use the correct stoichiometry. 3. Monitor the internal reaction temperature to ensure it reaches the boiling point of methanol. 4. Continue to monitor the reaction by TLC until the starting materials are consumed.
Formation of side products 1. Presence of water in the reaction. 2. Incorrect stoichiometry of reagents. 3. Overheating or prolonged reaction time.1. Use anhydrous methanol and ensure all glassware is thoroughly dried. 2. Carefully measure all reagents. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in purification 1. Co-elution of impurities with the product. 2. Product instability on silica gel.1. Try a different solvent system for column chromatography. Consider using a gradient elution. 2. If the product is suspected to be unstable on silica, consider alternative purification methods such as distillation under reduced pressure.
General Experimental Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Unexpected reaction outcome when using the compound 1. Reaction with incompatible reagents (strong oxidizing agents, strong acids, or strong bases). 2. Thermal decomposition.1. Avoid using strong oxidizing agents, strong acids, or strong bases unless the reaction is specifically designed for them. Oxazoles can be sensitive to these conditions. 2. Maintain the recommended reaction temperature and avoid localized overheating.
Compound degradation during workup 1. Hydrolysis of the nitrile group under acidic or basic conditions.1. Perform aqueous workups under neutral or mildly acidic/basic conditions if possible. Minimize the time the compound is in contact with aqueous acid or base.
Inconsistent analytical data (NMR, etc.) 1. Presence of impurities. 2. Sample degradation.1. Re-purify the compound. 2. Store the purified compound under the recommended conditions (2-8°C, inert atmosphere if possible) and analyze promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are its flammability, and it is harmful if swallowed or inhaled. It also causes serious eye irritation.[6] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: What is the recommended storage condition for this compound?

A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area at a temperature of 2-8°C.[3]

Q3: What materials should be avoided when working with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions or degradation of the compound.

Q4: What are the expected thermal decomposition products?

A4: While specific data for this compound is not available, the thermal decomposition of nitrile-containing compounds can produce toxic fumes, including hydrogen cyanide and oxides of nitrogen.[8] Therefore, it is crucial to avoid overheating this compound.

Q5: Is this compound soluble in common organic solvents?

Visualizations

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C in a Ventilated Area Inspect->Store PPE Wear Appropriate PPE Store->PPE FumeHood Work in a Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment Waste Collect Waste in a Labeled Container Experiment->Waste Dispose Dispose According to Institutional Guidelines Waste->Dispose

G Start Low or No Product Yield CheckReagents Are reagents fresh and pure? Start->CheckReagents CheckBase Is the base anhydrous and sufficient? CheckReagents->CheckBase Yes Purify Re-purify starting materials CheckReagents->Purify No CheckTemp Is the reaction at the correct reflux temperature? CheckBase->CheckTemp Yes AddBase Add more anhydrous base CheckBase->AddBase No CheckTime Has the reaction gone to completion (check TLC)? CheckTemp->CheckTime Yes IncreaseHeat Increase heating to ensure reflux CheckTemp->IncreaseHeat No ContinueReaction Continue reflux and monitor by TLC CheckTime->ContinueReaction No Success Problem Resolved CheckTime->Success Yes Purify->CheckReagents AddBase->CheckBase IncreaseHeat->CheckTemp ContinueReaction->CheckTime

References

Technical Support Center: 4-Methyl-1,3-oxazole-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-oxazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive sites of this compound are the nitrile group (-CN), the C2 and C5 positions of the oxazole ring, and the methyl group at C4. The nitrile group can undergo hydrolysis or reduction. The oxazole ring is susceptible to electrophilic attack at the C5 position and nucleophilic attack at the C2 position. Deprotonation at the C2 position can lead to ring-opening.[1][2]

Q2: What are the expected products of nitrile group transformations?

The nitrile group can be hydrolyzed to a carboxylic acid (4-Methyl-1,3-oxazole-5-carboxylic acid) or reduced to a primary amine ( (4-methyl-1,3-oxazol-5-yl)methanamine).

Q3: Is the oxazole ring stable under all reaction conditions?

No, the oxazole ring can be sensitive to both acidic and basic conditions. Strong basic conditions can cause deprotonation at the C2 position, potentially leading to ring cleavage.[2] Additionally, certain reagents might lead to unintended reactions with the oxazole ring, affecting the overall yield and purity of the desired product.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Cause 1.1: Reaction conditions are too harsh, leading to decomposition of the starting material or product.

  • Recommendation: The oxazole ring can be unstable under harsh conditions.[2] For reactions involving strong acids or bases, consider using milder reagents or protecting groups if necessary. Monitor the reaction temperature closely and avoid excessive heating.

Possible Cause 1.2: Incomplete reaction.

  • Recommendation: Ensure all reagents are of high purity and are added in the correct stoichiometric ratios. Extend the reaction time or slightly increase the temperature, while carefully monitoring for product degradation. Use thin-layer chromatography (TLC) to track the consumption of the starting material.

Possible Cause 1.3: The chosen reagent is not suitable for the desired transformation.

  • Recommendation: Review the literature for reagents known to be effective for the specific transformation on similar oxazole-containing molecules. For example, for the reduction of the nitrile, strong reducing agents like LiAlH₄ may also affect the oxazole ring. Milder and more selective reducing agents should be considered.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Cause 2.1: Ring opening of the oxazole.

  • Recommendation: This is a common issue under strong basic conditions.[2] If your reaction requires a base, use a weaker, non-nucleophilic base and maintain a low reaction temperature.

Possible Cause 2.2: Unintended reaction at the methyl group.

  • Recommendation: The methyl group at C4 can potentially undergo side reactions such as oxidation or condensation under certain conditions. To avoid this, choose reagents that are selective for the nitrile group.

Possible Cause 2.3: Hydrolysis of the nitrile group when another reaction is intended.

  • Recommendation: If the reaction is performed in the presence of water and acid or base, hydrolysis of the nitrile to a carboxylic acid or amide can be a competing reaction.[3][4] Ensure anhydrous conditions if the nitrile group needs to be preserved.

Issue 3: Difficulty in Product Purification

Possible Cause 3.1: Presence of unreacted starting material.

  • Recommendation: Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting material. Purification can be achieved through column chromatography or recrystallization.

Possible Cause 3.2: Formation of polar impurities.

  • Recommendation: Polar impurities, such as the carboxylic acid from nitrile hydrolysis, can make purification challenging. An acidic or basic wash during the work-up can help remove these impurities. For example, a wash with a mild base (e.g., sodium bicarbonate solution) can remove the carboxylic acid impurity.

Data Presentation

Table 1: Troubleshooting Summary for Common Reactions

ReactionCommon IssuePossible CauseSuggested Solution
Nitrile Hydrolysis Low yield of carboxylic acidIncomplete reactionIncrease reaction time or temperature; use a stronger acid/base.[3]
Ring openingHarsh basic conditionsUse milder basic conditions (e.g., NaHCO₃) or acidic hydrolysis.[2]
Nitrile Reduction Low yield of amineIncomplete reductionUse a more potent reducing agent (e.g., LiAlH₄) or increase reaction time/temperature.[5][6]
Formation of secondary/tertiary aminesSide reactions during catalytic hydrogenationAdd ammonia or use a catalyst selective for primary amine formation.[7]
Ring cleavageUse of harsh reducing agentsEmploy milder reducing agents like NaBH₄/CoCl₂ or catalytic hydrogenation under controlled conditions.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Methyl-1,3-oxazole-5-carboxylic acid

Materials:

  • This compound

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, filtration apparatus.

Procedure:

  • In a round bottom flask, dissolve this compound in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-Methyl-1,3-oxazole-5-carboxylic acid.[8]

Protocol 2: Reduction of this compound to (4-methyl-1,3-oxazol-5-yl)methanamine

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • In a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then again water.

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (4-methyl-1,3-oxazol-5-yl)methanamine.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Mandatory Visualization

Troubleshooting_Workflow start Reaction Start issue Problem Encountered start->issue low_yield Low/No Yield issue->low_yield e.g. side_products Side Products issue->side_products e.g. purification_issue Purification Difficulty issue->purification_issue e.g. cause_decomposition Decomposition low_yield->cause_decomposition Cause? cause_incomplete Incomplete Reaction low_yield->cause_incomplete Cause? cause_reagent Unsuitable Reagent low_yield->cause_reagent Cause? cause_ring_opening Ring Opening side_products->cause_ring_opening Cause? cause_methyl_reaction Methyl Group Reaction side_products->cause_methyl_reaction Cause? cause_hydrolysis Nitrile Hydrolysis side_products->cause_hydrolysis Cause? cause_unreacted_sm Unreacted Starting Material purification_issue->cause_unreacted_sm Cause? cause_polar_impurity Polar Impurity purification_issue->cause_polar_impurity Cause? solution_mild_cond Use Milder Conditions cause_decomposition->solution_mild_cond Solution solution_optimize Optimize Reaction cause_incomplete->solution_optimize Solution solution_select_reagent Select Appropriate Reagent cause_reagent->solution_select_reagent Solution solution_control_base Control Basicity/Temp cause_ring_opening->solution_control_base Solution solution_selective_reagent Use Selective Reagents cause_methyl_reaction->solution_selective_reagent Solution solution_anhydrous Ensure Anhydrous Conditions cause_hydrolysis->solution_anhydrous Solution solution_optimize_conv Optimize for Full Conversion cause_unreacted_sm->solution_optimize_conv Solution solution_workup Modify Work-up cause_polar_impurity->solution_workup Solution end Successful Outcome solution_mild_cond->end solution_optimize->end solution_select_reagent->end solution_control_base->end solution_selective_reagent->end solution_anhydrous->end solution_optimize_conv->end solution_workup->end

Caption: Troubleshooting workflow for reactions involving this compound.

Reaction_Pathways start This compound hydrolysis Hydrolysis (H₃O⁺ or OH⁻/H₂O) start->hydrolysis reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) start->reduction acid 4-Methyl-1,3-oxazole-5-carboxylic acid hydrolysis->acid amine (4-methyl-1,3-oxazol-5-yl)methanamine reduction->amine

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Optimization of Oxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for oxazole formation.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Robinson-Gabriel Synthesis

Q1: I am observing a low yield or no product formation in my Robinson-Gabriel synthesis. What are the likely causes and how can I improve the outcome?

A1: Low or no product formation in the Robinson-Gabriel synthesis can stem from several factors, primarily incomplete cyclization or decomposition of the starting material.

Potential Causes & Solutions:

  • Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone may be inefficient.

    • Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other reagents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective for certain substrates. For acid-sensitive substrates, milder conditions such as the use of triphenylphosphine and iodine (Wipf's modification) are recommended.[1][2]

    • Increase Temperature: Carefully increasing the reaction temperature can promote cyclization. However, monitor the reaction closely to avoid decomposition.[2]

  • Starting Material Decomposition: Harsh acidic conditions can degrade sensitive starting materials.

    • Use Milder Reagents: Consider using reagents like the Burgess reagent for substrates unstable in strong acids.[1]

    • Reduce Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions.[2]

  • Purity of Starting Material: Impurities in the 2-acylamino-ketone can inhibit the reaction. Ensure the starting material is pure and dry.

Q2: My Robinson-Gabriel reaction is producing a significant amount of tar-like byproducts. How can I minimize this?

A2: Tar formation is a common issue, often indicating that the reaction conditions are too harsh for your substrate, leading to polymerization and decomposition.

Potential Causes & Solutions:

  • Excessive Heat: High temperatures can promote unwanted side reactions.

    • Lower Reaction Temperature: Find a balance between a reasonable reaction rate and minimal byproduct formation by lowering the temperature.

  • Strong Acid Catalysis: While necessary, strong acids can also promote polymerization.

    • Use a Milder Dehydrating Agent: As mentioned previously, switching to a milder reagent can significantly reduce tar formation.[1]

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal degradation.[1]

Van Leusen Oxazole Synthesis

Q1: I am getting a low yield of my desired oxazole in the Van Leusen synthesis. What are the common reasons and how can I improve it?

A2: Low yields in the Van Leusen synthesis are often due to incomplete reaction or the formation of byproducts such as a stable oxazoline intermediate or nitriles.[3]

Potential Causes & Solutions:

  • Incomplete Elimination of the Tosyl Group: The final elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate can be sluggish.[3]

    • Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[3]

    • Use a Stronger Base: Switching from a moderate base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate a more efficient elimination.[3]

    • Extend Reaction Time: In some cases, a longer reaction time may be required for complete conversion.[3]

  • Purity of Starting Materials: The purity of the aldehyde and tosylmethyl isocyanide (TosMIC) is critical.

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will quench the base. Ensure the aldehyde is pure, and consider using freshly distilled material.[3]

    • TosMIC Stability: TosMIC is moisture-sensitive and can decompose. Store it in a desiccator and handle it under an inert atmosphere.[3]

  • Anhydrous Conditions: The presence of water can lead to the decomposition of TosMIC. Ensure all glassware is oven-dried and use anhydrous solvents.[3]

Q2: My Van Leusen reaction is producing a significant amount of a nitrile byproduct. Why is this happening and how can I prevent it?

A2: Nitrile formation is a known side reaction in the Van Leusen synthesis, especially when the starting material contains ketone impurities.

Potential Causes & Solutions:

  • Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles.[3]

    • Purify the Aldehyde: Ensure the aldehyde starting material is free of ketone impurities by distillation or chromatography.

  • Reaction with Ketones: If your intended starting material is a ketone, the Van Leusen reaction will indeed produce a nitrile.[4]

Fischer Oxazole Synthesis

Q1: I am struggling with low yields in my Fischer oxazole synthesis. What are the key parameters to optimize?

A1: The Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid, can be sensitive to reaction conditions.

Potential Causes & Solutions:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Gaseous hydrogen chloride (HCl) in dry ether is the classical reagent.[5] Ensure all reagents and solvents are scrupulously dried.

  • Purity of Reactants: The purity of the cyanohydrin and aldehyde is crucial for good yields.

  • Side Reactions: Byproducts such as chloro-oxazolines and oxazolidinones can form, reducing the yield of the desired oxazole.[5] Careful control of reaction conditions and purification are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazoles?

A1: The most frequently employed methods include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Fischer oxazole synthesis.[6] Other methods like the Bredereck reaction and various metal-catalyzed cyclizations are also utilized.[7][8]

Q2: How do I choose the right synthetic method for my target oxazole?

A2: The choice of method depends on the desired substitution pattern of the oxazole and the nature of the available starting materials.

  • Robinson-Gabriel: Suitable for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles starting from 2-acylamino-ketones.[2]

  • Van Leusen: Primarily yields 5-substituted oxazoles from aldehydes and TosMIC.[6] One-pot variations can produce 4,5-disubstituted oxazoles.[9]

  • Fischer: Typically used for the synthesis of 2,5-diaryl oxazoles from aromatic cyanohydrins and aldehydes.[5]

Q3: What is the role of the solvent in oxazole synthesis?

A3: The solvent can have a significant impact on the reaction yield and selectivity. Aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used. In some cases, the choice of a polar versus nonpolar solvent can even influence the regioselectivity of substitution on the oxazole ring.[10] For instance, in the Van Leusen reaction, aprotic solvents like THF or DME are generally preferred, although protic solvents like methanol can sometimes be used.[3]

Q4: How can I purify my synthesized oxazole product?

A4: Column chromatography on silica gel is the most common method for purifying oxazoles. The choice of eluent (e.g., mixtures of hexanes and ethyl acetate) will depend on the polarity of the product. Recrystallization can also be an effective purification technique for solid products.

Data Presentation

Table 1: Comparison of Common Oxazole Synthesis Methods
Synthesis MethodStarting MaterialsTypical ReagentsTemperatureReaction TimeYield Range
Robinson-Gabriel 2-Acylamino-ketonesH₂SO₄, PPA, POCl₃, TFAAHigh Temp (e.g., 90-160°C)1-4 hoursModerate to Good
Van Leusen Aldehydes, TosMICK₂CO₃, t-BuOK, DBUMild to Moderate (RT to reflux)2-24 hoursGood to Excellent
Fischer Cyanohydrins, AldehydesAnhydrous HCl in etherLow Temp (e.g., 0°C to RT)1-2 hours (gas bubbling) + overnightModerate to Good
Table 2: Optimization of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Acetic anhydride, 90-100°CReadily available, well-establishedHarsh conditions, potential for tar formation
Polyphosphoric Acid (PPA) Neat, 100-160°COften gives higher yields than H₂SO₄High viscosity, difficult workup[1]
Trifluoroacetic Anhydride (TFAA) Ethereal solvents, RT to RefluxMild conditions, suitable for solid-phase synthesis[1]Expensive, can be too reactive
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CN, RTVery mild, high functional group tolerance[1]Two-step process, expensive reagents
Burgess Reagent THF, Benzene, 50-80°C (Microwave)Mild, neutral conditions, clean conversions[1]Expensive, moisture-sensitive
Table 3: Substrate Scope for Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
EntryAliphatic Halide (R¹-X)Aldehyde (R²-CHO)ProductYield (%)
1Benzyl bromideBenzaldehyde4-Benzyl-5-phenyloxazole92
2Benzyl bromide4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole95
3Ethyl bromoacetateBenzaldehydeEthyl 5-phenyloxazole-4-carboxylate89
4Ethyl bromoacetate4-MethoxybenzaldehydeEthyl 5-(4-methoxyphenyl)oxazole-4-carboxylate93
Data compiled from a one-pot synthesis in [bmim]Br.[9]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles
  • Preparation: To a stirred suspension of potassium carbonate (2.5 eq) in methanol (0.1 M), add the aldehyde (1.0 eq) and TosMIC (1.1 eq) at room temperature under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Oxazole Synthesis
  • Preparation: Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Reaction: Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution for 1-2 hours. Allow the reaction mixture to stand at room temperature overnight. The oxazole hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • Neutralization: To obtain the free oxazole, treat the hydrochloride salt with a base, such as an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the free oxazole with a suitable organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone reaction Robinson-Gabriel Cyclodehydration (e.g., H₂SO₄, heat) start->reaction workup Aqueous Workup & Extraction reaction->workup troubleshooting Low Yield/ Tar Formation? reaction->troubleshooting Observe Outcome purification Purification (Chromatography/ Recrystallization) workup->purification product Desired Oxazole purification->product incomplete_rxn Incomplete Reaction? troubleshooting->incomplete_rxn No optimize_temp Lower Temperature/ Use Milder Reagent troubleshooting->optimize_temp Yes incomplete_rxn->workup No optimize_reagent Stronger Dehydrating Agent/Microwave incomplete_rxn->optimize_reagent Yes optimize_temp->reaction optimize_reagent->reaction

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Van_Leusen_Troubleshooting start Low Yield in Van Leusen Reaction check_elimination Check for Dihydrooxazole Intermediate (TLC/NMR) start->check_elimination check_nitrile Check for Nitrile Byproduct (IR/NMR) start->check_nitrile check_purity Assess Starting Material Purity start->check_purity solution_elimination Increase Temperature Use Stronger Base Extend Reaction Time check_elimination->solution_elimination Intermediate Detected solution_nitrile Purify Aldehyde (Remove Ketone Impurities) check_nitrile->solution_nitrile Nitrile Detected solution_purity Use Freshly Purified Aldehyde & Dry TosMIC check_purity->solution_purity Impurities Suspected

Caption: Troubleshooting logic for low yield in Van Leusen synthesis.

References

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the reaction of 3-aminocrotononitrile with a formylating agent, such as a mixed anhydride of formic and acetic acid. This reaction is a variation of the Robinson-Gabriel synthesis.[1][2]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Impurities in 3-aminocrotononitrile can inhibit the reaction.[1] 2. Ineffective formylating agent: The mixed anhydride may not have formed efficiently or may have decomposed. 3. Incomplete cyclization: The intermediate N-(1-cyano-1-propen-2-yl)formamide may not be cyclizing effectively.[1] 4. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.1. Purify starting materials: Ensure 3-aminocrotononitrile is pure, for example, by distillation.[3] 2. Prepare the mixed anhydride in situ at low temperature: Add acetic anhydride to formic acid at a low temperature (e.g., 0-5 °C) before adding the 3-aminocrotononitrile. 3. Increase reaction temperature or add a dehydrating agent: After the initial reaction, a higher temperature might be necessary to promote cyclization. Alternatively, a mild dehydrating agent could be employed.[1][2] 4. Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific setup.
Presence of Significant Byproducts 1. Unreacted 3-aminocrotononitrile: Incomplete reaction. 2. Formation of N-(1-cyano-1-propen-2-yl)formamide (intermediate): Incomplete cyclization. 3. Hydrolysis of the nitrile group: Presence of water can lead to the formation of 4-methyl-1,3-oxazole-5-carboxamide or 4-methyl-1,3-oxazole-5-carboxylic acid. 4. Polymerization/tar formation: Highly reactive species can polymerize under the reaction conditions.[1]1. Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature. 2. Promote cyclization: As mentioned above, increasing the temperature towards the end of the reaction can facilitate the ring closure. 3. Use anhydrous conditions: Ensure all reagents and solvents are dry. 4. Control reaction temperature: Avoid excessively high temperatures and consider a more gradual heating profile.
Difficulty in Product Purification 1. Similar polarity of product and impurities: The desired oxazole may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation difficult.[4] 2. Oiling out during recrystallization: The product separates as an oil instead of crystals.[4]1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) for column chromatography. 2. Optimize recrystallization: Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Slow cooling can promote crystal formation. If oiling out occurs, try redissolving the oil and cooling at a slower rate, or use a different solvent system.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of this compound?

A1: Based on the common synthetic route from 3-aminocrotononitrile, the most likely impurities are:

  • Unreacted 3-aminocrotononitrile: The starting enaminonitrile.

  • N-(1-cyano-1-propen-2-yl)formamide: The acyclic intermediate before ring closure.

  • 4-Methyl-1,3-oxazole-5-carboxamide: Formed by the partial hydrolysis of the nitrile group.

  • 4-Methyl-1,3-oxazole-5-carboxylic acid: Formed by complete hydrolysis of the nitrile group.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate, and product. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.

Q3: What is a suitable method for purifying the final product?

A3: A combination of column chromatography and recrystallization is often effective. Column chromatography using silica gel with a gradient of ethyl acetate in hexanes can separate the product from most impurities. Subsequent recrystallization from a suitable solvent (e.g., ethanol-water or ethyl acetate-hexanes) can provide a highly pure product.[4][5]

Q4: My product is an oil and won't crystallize. What should I do?

A4: "Oiling out" can be due to the presence of impurities or cooling the solution too quickly.[4] First, try to further purify your product using column chromatography. If the product is sufficiently pure, attempt recrystallization again with very slow cooling. You can also try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal if you have one. Experimenting with different solvent systems is also recommended.[4]

Quantitative Data on Impurities

While specific quantitative data for every possible impurity is highly dependent on the exact reaction conditions, the following table provides a general overview of potential impurity levels that might be observed before and after purification.

Compound Typical % in Crude Product (by LC-MS or NMR) Typical % in Purified Product (by LC-MS or NMR)
This compound 70-85%>98%
Unreacted 3-aminocrotononitrile 5-15%<0.5%
N-(1-cyano-1-propen-2-yl)formamide 2-10%<0.5%
4-Methyl-1,3-oxazole-5-carboxamide 1-5%<0.1%

Note: These values are estimates and can vary significantly.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound based on the Robinson-Gabriel synthesis pathway.

Materials:

  • 3-Aminocrotononitrile

  • Acetic anhydride

  • Formic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Mixed Anhydride: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool formic acid (1.2 equivalents) to 0-5 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.

  • Reaction with 3-Aminocrotononitrile: Dissolve 3-aminocrotononitrile (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). Slowly add this solution to the pre-formed mixed anhydride, keeping the reaction temperature below 10 °C.

  • Reaction Progression and Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. After the formation of the intermediate is observed, gently heat the reaction mixture to reflux for 1-2 hours to promote cyclization.

  • Work-up: Cool the reaction mixture to room temperature and quench by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway_and_Impurities cluster_reactants Reactants cluster_impurities Common Impurities A 3-Aminocrotononitrile C N-(1-cyano-1-propen-2-yl)formamide (Intermediate) A->C Acylation G Unreacted 3-Aminocrotononitrile B Acetic Formic Anhydride B->C Acylation D This compound (Product) C->D Cyclization (-H2O) H Uncyclized Intermediate E 4-Methyl-1,3-oxazole-5-carboxamide (Hydrolysis Impurity) D->E Partial Hydrolysis F 4-Methyl-1,3-oxazole-5-carboxylic acid (Hydrolysis Impurity) E->F Full Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_reaction Analyze Reaction Mixture by TLC/LC-MS check_sm->check_reaction If pure sm_impure Purify Starting Materials check_sm->sm_impure If impure incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction sm_impure->start byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp Yes optimize_cyclization Promote Cyclization (Heat/Dehydrating Agent) byproducts->optimize_cyclization Yes (Intermediate present) purification Optimize Purification (Chromatography/Recrystallization) byproducts->purification Yes (Other impurities) end Improved Yield and Purity byproducts->end No optimize_time_temp->end optimize_cyclization->end purification->end

Caption: A troubleshooting workflow for addressing low yields and impurities in the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most direct and frequently cited method for the synthesis of this compound is the reaction of ethyl 2-chloroacetoacetate with formamide. This one-pot reaction is advantageous for its use of readily available and inexpensive starting materials, making it a suitable candidate for scale-up.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Both starting materials require careful handling. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Formamide is a teratogen and should also be handled with care, minimizing inhalation and skin contact. The reaction itself may be exothermic, and appropriate temperature control measures should be in place, especially during scale-up.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be taken at regular intervals and analyzed to observe the disappearance of the starting materials and the appearance of the product.

Q4: What are the likely byproducts of this reaction?

A4: Potential byproducts can arise from incomplete reaction or side reactions. These may include unreacted starting materials, partially reacted intermediates, and products of formamide decomposition at high temperatures. The use of excess formamide can also complicate purification.

Q5: What is the recommended method for purifying the final product on a larger scale?

A5: For larger-scale purification, fractional distillation under reduced pressure is often the most effective method for isolating this compound. If distillation is not sufficient, column chromatography on silica gel can be employed, though it may be less practical for very large quantities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Reaction temperature is too low or too high. 3. Purity of starting materials is low. 4. Insufficient reaction time.1. Increase reaction time and continue to monitor by TLC/GC. 2. Optimize the reaction temperature. A gradual increase in temperature may be necessary to drive the reaction to completion. 3. Ensure the purity of ethyl 2-chloroacetoacetate and formamide. 4. Extend the reaction time, ensuring the temperature is maintained.
Formation of Significant Impurities 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction mixture.1. Maintain strict temperature control. Consider a step-wise heating profile. 2. Carefully control the molar ratio of formamide to ethyl 2-chloroacetoacetate. 3. Use anhydrous formamide and ensure all glassware is thoroughly dried.
Difficulty in Product Isolation/Purification 1. Product is co-distilling with impurities. 2. Product is an oil and difficult to handle. 3. Emulsion formation during aqueous workup.1. For distillation, use a longer fractionating column or a spinning band distillation apparatus for better separation. 2. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. Alternatively, use column chromatography. 3. Break emulsions by adding brine or by filtering the mixture through a pad of celite.
Reaction Fails to Initiate 1. Low reaction temperature. 2. Inactive reagents.1. Ensure the reaction mixture reaches the required temperature to initiate the reaction. 2. Use fresh, high-purity starting materials.

Experimental Protocols

Synthesis of this compound from Ethyl 2-chloroacetoacetate and Formamide

This protocol describes a representative lab-scale synthesis. For scale-up, careful consideration of heat management and reagent addition rates is crucial.

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Formamide (3.0 - 5.0 eq)

  • Toluene (or another suitable high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add formamide.

  • Reagent Addition: Begin stirring and heat the formamide to approximately 120-130 °C. Slowly add ethyl 2-chloroacetoacetate to the hot formamide dropwise over a period of 30-60 minutes. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 130-140 °C for 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Quantitative Data (Representative)
ParameterValue
Scale 0.1 mol (of ethyl 2-chloroacetoacetate)
Typical Yield 60-75%
Reaction Time 3-5 hours
Reaction Temperature 130-140 °C
Purification Method Vacuum Distillation

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification A Charge formamide to reactor B Heat formamide to 120-130 °C A->B C Slowly add ethyl 2-chloroacetoacetate B->C D Heat at 130-140 °C for 2-4 hours C->D E Monitor reaction by TLC/GC D->E F Cool to room temperature E->F G Quench with water and extract F->G H Wash organic phase G->H I Dry and concentrate H->I J Vacuum distillation I->J K K J->K Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impurities Detected check_temp Was reaction temperature maintained at 130-140 °C? start->check_temp check_time Was reaction time sufficient (2-4 hours)? check_temp->check_time Yes adjust_temp Optimize temperature. Avoid overheating. check_temp->adjust_temp No check_reagents Are starting materials pure? check_time->check_reagents Yes increase_time Increase reaction time and monitor. check_time->increase_time No purify_reagents Purify/replace starting materials. check_reagents->purify_reagents No end_good Improved Yield and Purity check_reagents->end_good Yes adjust_temp->end_good increase_time->end_good purify_reagents->end_good

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1,3-oxazole-5-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general reactivity of oxazole derivatives, several degradation pathways can be anticipated under stress conditions. These include hydrolysis, oxidation, and photolysis. The oxazole ring is generally thermally stable.[1][2]

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, the oxazole ring is susceptible to cleavage.[1][3] Acid-catalyzed hydrolysis may lead to the formation of an aminoketone derivative, while strong bases can cause ring-opening to form an isonitrile intermediate.[1]

  • Oxidative Degradation: Strong oxidizing agents have the potential to cleave the oxazole ring.[1] The C-4 position is often the initial site of oxidation, which can lead to cleavage of the C-C bond.[2]

  • Photolytic Degradation: Oxazole rings can undergo photolysis, leading to the formation of oxidation products or rearrangement.[2]

Q2: My compound appears to be degrading during my experiment. How can I identify the cause?

A2: To identify the cause of degradation, a systematic forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[4][5][6][7][8] By analyzing the degradation products under each condition, you can determine the specific vulnerabilities of the molecule.

Q3: What are the typical byproducts I might expect from the degradation of this compound?

A3: Based on the predicted degradation pathways, potential byproducts could include:

  • From hydrolysis : Ring-opened products such as aminoketone derivatives.[3]

  • From oxidation : Cleavage of the oxazole ring could result in smaller, more polar fragments.

  • From photolysis : Isomeric or oxidized forms of the parent compound.

It is crucial to use analytical techniques such as HPLC-MS/MS to separate and identify these degradation products.

Troubleshooting Guides

Issue 1: Loss of compound during workup or purification.
Potential Cause Troubleshooting/Optimization
Hydrolysis of the oxazole ring Avoid strongly acidic or basic conditions during extraction and chromatography. Use buffered aqueous solutions (pH 4-7) if possible.
Adsorption onto silica gel If using normal-phase chromatography, consider deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent. Alternatively, switch to a less acidic stationary phase like alumina or use reverse-phase chromatography.
Thermal degradation Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a controlled temperature and reduced pressure.
Issue 2: Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting/Optimization
On-column degradation Ensure the mobile phase is compatible with the compound. If using acidic or basic modifiers, assess their impact on stability. Consider using a different column with a wider pH range.
Degradation in solution Prepare fresh solutions of the compound for analysis. Protect solutions from light and store them at a low temperature if necessary. Assess the stability of the compound in the chosen analytical solvent.
Presence of process impurities Obtain a certificate of analysis for the starting material to identify any known impurities. If synthesizing the compound, ensure complete purification of the final product.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of this compound and for developing stability-indicating analytical methods.[4][5][7]

Table 1: Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration
Acidic Hydrolysis 0.1 M to 1 M HCl24 hours to 7 days at room temperature or 50-60°C
Basic Hydrolysis 0.1 M to 1 M NaOH24 hours to 7 days at room temperature or 50-60°C
Oxidative Degradation 0.1% to 3% H₂O₂Up to 7 days at room temperature
Thermal Degradation 60-80°C (in solid state and in solution)Up to 7 days
Photolytic Degradation Exposure to UV (254 nm) and visible lightOverall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter

Methodology for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]

  • Stress Application: For each stress condition, mix the stock solution with the respective stress agent (e.g., HCl, NaOH, H₂O₂) in a suitable ratio. For thermal and photolytic studies, expose the solid compound and the solution to the specified conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_h 4-Methyl-1,3-oxazole- 5-carbonitrile ring_opened Ring-Opened Intermediate (e.g., Aminoketone) parent_h->ring_opened H+ or OH- parent_o 4-Methyl-1,3-oxazole- 5-carbonitrile cleavage Ring Cleavage Products parent_o->cleavage [O] parent_p 4-Methyl-1,3-oxazole- 5-carbonitrile rearranged Isomers / Oxidized Products parent_p->rearranged hv

Caption: Predicted degradation pathways for this compound.

start Start: Sample of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Aliquots at Defined Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating HPLC-MS/MS Method neutralize->analysis identify Identify and Quantify Degradation Products analysis->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: General experimental workflow for a forced degradation study.

References

Personal protective equipment for handling 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-oxazole-5-carbonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, ensuring safe and effective handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical. It is flammable and harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE) and handling procedures are crucial to mitigate these risks.

Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat. For larger quantities or risk of splashing, chemical-resistant overalls are recommended.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if ventilation is inadequate.

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and strong oxidizing agents.

Q4: What should I do in case of a spill?

A4: In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Scenario 1: Low Yield in Hydrolysis to 4-Methyl-1,3-oxazole-5-carboxylic acid

Problem: The hydrolysis of the nitrile to the corresponding carboxylic acid is resulting in a low yield.

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure adequate stirring to promote mixing. Consider using a stronger acid or base catalyst, depending on your chosen method.

  • Side Reactions: The oxazole ring can be unstable under harsh acidic or basic conditions, leading to ring-opening byproducts.

    • Solution: Employ milder reaction conditions. For acid hydrolysis, use a dilute acid. For base hydrolysis, use a moderate concentration of base and control the temperature carefully.

  • Product Isolation Issues: The carboxylic acid product might be partially soluble in the aqueous work-up solution.

    • Solution: After acidification of the reaction mixture, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery of the product.

Experimental Protocols

Detailed Methodology: Hydrolysis of this compound to 4-Methyl-1,3-oxazole-5-carboxylic acid

This protocol outlines a general procedure for the basic hydrolysis of the nitrile.

Materials:

  • This compound

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add 6M HCl to the cooled solution with stirring until the pH is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,3-oxazole-5-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Hydrolysis start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Analyze for Side Products (NMR/MS) check_completion->check_side_products Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp stronger_catalyst Use Stronger Catalyst incomplete->stronger_catalyst end Improved Yield increase_time_temp->end stronger_catalyst->end side_products_present Side Products Detected check_side_products->side_products_present Yes optimize_workup Optimize Product Isolation check_side_products->optimize_workup No milder_conditions Use Milder Conditions side_products_present->milder_conditions milder_conditions->end extraction_issue Incomplete Extraction optimize_workup->extraction_issue Likely optimize_workup->end Unlikely increase_extractions Increase Number of Extractions extraction_issue->increase_extractions increase_extractions->end

Caption: Logical workflow for troubleshooting low yield in the hydrolysis of this compound.

PPE_Selection_Flowchart PPE Selection for Handling Hazardous Chemicals start Handling this compound fume_hood Working in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No no_respirator Standard ventilation sufficient fume_hood->no_respirator Yes splash_risk Risk of splashing? respirator->splash_risk no_respirator->splash_risk face_shield Wear face shield over safety goggles splash_risk->face_shield Yes goggles Safety goggles are sufficient splash_risk->goggles No body_protection Wear flame-retardant lab coat and chemical-resistant gloves face_shield->body_protection goggles->body_protection

Caption: Decision-making flowchart for selecting appropriate PPE when handling this compound.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of 4-Methyl-1,3-oxazole-5-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 4-Methyl-1,3-oxazole-5-carbonitrile and related alternative structures, supported by established experimental protocols.

Note on Data Availability: Extensive searches of publicly available scientific literature and chemical databases did not yield experimentally verified ¹H and ¹³C NMR data for this compound. Therefore, to fulfill the comparative aspect of this guide, we will utilize spectral data from structurally similar compounds: 2,4-dimethyl-1,3-oxazole-5-carbonitrile and 5-methyl-1,3-oxazole-4-carbonitrile. This approach provides valuable insights into the expected spectral features of the target compound.

Comparative NMR Data Analysis

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In the case of substituted oxazoles, the position and nature of substituents significantly influence the spectral data. Below is a comparative summary of the predicted NMR data for our target compound and the experimental data for its analogs.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Predicted: H2 (~8.2-8.4), CH₃ (~2.4-2.6)Predicted: C2 (~150-152), C4 (~145-147), C5 (~110-112), CH₃ (~12-14), CN (~115-117)
2,4-Dimethyl-1,3-oxazole-5-carbonitrile Experimental: 2-CH₃ (2.55, s), 4-CH₃ (2.40, s)Experimental: C2 (158.9), C4 (144.1), C5 (111.8), 2-CH₃ (13.8), 4-CH₃ (12.1), CN (116.3)
5-Methyl-1,3-oxazole-4-carbonitrile Experimental: H2 (8.15, s), CH₃ (2.60, s)Experimental: C2 (151.5), C4 (128.0), C5 (148.2), CH₃ (13.5), CN (114.7)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like oxazole derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that dissolves the sample completely. The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6-8 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220-250 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set the relaxation delay to 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Acquire a larger number of scans (typically several hundred to several thousand) due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shift of each peak.

Visualizing NMR Analysis and Structural Relationships

To better understand the workflow and the correlation between the molecular structure and its NMR signals, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acq_h1 Acquire ¹H Spectrum setup->acq_h1 acq_c13 Acquire ¹³C Spectrum setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analysis Spectral Analysis & Structure Elucidation ref_int->analysis

Caption: Experimental workflow for NMR analysis.

structure_nmr_correlation cluster_structure This compound Structure cluster_signals Expected NMR Signals structure H2 ¹H: H2 structure->H2 H at C2 CH3_H ¹H: -CH₃ structure->CH3_H Methyl Protons C2 ¹³C: C2 structure->C2 C2 Carbon C4 ¹³C: C4 structure->C4 C4 Carbon C5 ¹³C: C5 structure->C5 C5 Carbon CH3_C ¹³C: -CH₃ structure->CH3_C Methyl Carbon CN ¹³C: -CN structure->CN Nitrile Carbon

Caption: Structure-to-NMR signal correlation.

Mass Spectrometry of 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-Methyl-1,3-oxazole-5-carbonitrile. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for oxazole and nitrile-containing compounds. This predicted data is compared with the known mass spectrum of 4-methyloxazole to provide a framework for the structural elucidation of related compounds.

Data Presentation: Predicted and Comparative Mass Spectra

The following tables summarize the predicted mass-to-charge ratios (m/z) and relative abundances of the principal fragments for this compound and the experimental data for the comparative compound, 4-methyloxazole.

Table 1: Predicted Electron Ionization (EI) Mass Spectrum of this compound

m/zPredicted Relative AbundanceProposed Fragment IonNotes
108High[M]•+ (Molecular Ion)Expected to be a prominent peak due to the aromatic nature of the oxazole ring.
107Moderate[M-H]•+Loss of a hydrogen radical from the methyl group.
93Moderate[M-CH₃]•+Loss of a methyl radical.
81Moderate to High[M-HCN]•+Characteristic loss of hydrogen cyanide from the oxazole ring.
82Low[M-CN]•+Loss of the cyano radical.
54Moderate[C₃H₂N]•+Result of ring cleavage.
53Moderate[C₃H₃O]•+Result of ring cleavage.
42Moderate[C₂H₂N]•+Further fragmentation.

Table 2: Experimental Electron Ionization (EI) Mass Spectrum of 4-Methyloxazole [1]

m/zRelative AbundanceProposed Fragment Ion
83100[M]•+ (Molecular Ion)
8250[M-H]•+
5560[M-CO]•+
5440[M-HCN]•+
4230[C₂H₂N]•+
4145[C₂H₃O]•+

Experimental Protocols

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of small, volatile heterocyclic compounds is provided below.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte (e.g., this compound) in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL to avoid detector saturation.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

Visualization of Fragmentation and Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.

Predicted EI-MS Fragmentation of this compound M [C₅H₄N₂O]•+ m/z = 108 (Molecular Ion) M_minus_H [C₅H₃N₂O]•+ m/z = 107 M->M_minus_H - H• M_minus_CH3 [C₄H₁N₂O]•+ m/z = 93 M->M_minus_CH3 - CH₃• M_minus_HCN [C₄H₄NO]•+ m/z = 81 M->M_minus_HCN - HCN M_minus_CN [C₄H₄NO]•+ m/z = 82 M->M_minus_CN - •CN F1 [C₃H₂N]•+ m/z = 54 M_minus_HCN->F1 Ring Cleavage F2 [C₃H₃O]•+ m/z = 53 M_minus_HCN->F2 Ring Cleavage F3 [C₂H₂N]•+ m/z = 42 F1->F3 - C₂

Caption: Predicted fragmentation pathway of this compound.

GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Vial Vial Dilution->Vial Injection Injection Vial->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Spectrum Spectrum Detection->Spectrum Library_Search Library_Search Spectrum->Library_Search Comparison Identification Identification Library_Search->Identification

Caption: General workflow for GC-MS analysis.

References

A Comparative Guide to the FTIR Spectroscopy of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 4-Methyl-1,3-oxazole-5-carbonitrile. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide offers a predictive overview based on characteristic group frequencies from established spectroscopic data of related compounds. For comparative purposes, the expected spectral data is contrasted with typical FTIR absorption patterns of substituted oxazoles and aromatic nitriles. This guide also includes a detailed experimental protocol for obtaining an FTIR spectrum of a solid sample using the potassium bromide (KBr) pellet method, a widely used technique in spectroscopic analysis.

Predicted FTIR Spectrum of this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary vibrational modes are associated with the nitrile group (C≡N), the oxazole ring (C=N, C=C, C-O), and the methyl group (C-H).

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most distinct features in the IR spectrum of a nitrile. This vibration typically results in a sharp, strong to medium intensity absorption band. For nitriles conjugated with a double bond or an aromatic system, this peak appears in the range of 2240-2220 cm⁻¹[1].

  • Oxazole Ring: The oxazole ring gives rise to several characteristic vibrations. The C=N stretching vibration is expected in the 1680-1580 cm⁻¹ region. Aromatic and heteroaromatic ring systems also exhibit C=C stretching vibrations, which typically appear in the 1600-1450 cm⁻¹ range. The C-O stretching within the ring is expected to produce strong bands in the fingerprint region, typically around 1300-1000 cm⁻¹.

  • Methyl Group (C-H): The methyl group attached to the oxazole ring will exhibit both stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 2900-3000 cm⁻¹ region[2][3]. C-H bending (scissoring and rocking) vibrations typically appear around 1470-1350 cm⁻¹[3].

Comparative FTIR Data

To contextualize the expected spectrum of this compound, a comparison with related structural motifs is useful. The following table summarizes the key vibrational frequencies for the target molecule and compares them with those of a generic substituted oxazole (without a nitrile group) and a generic aromatic nitrile.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Typical Wavenumber (cm⁻¹) for a Substituted Oxazole Typical Wavenumber (cm⁻¹) for an Aromatic Nitrile Intensity
C-H Stretch (Methyl)2850-30002850-3000-Medium to Weak
C≡N Stretch2220-2240-2220-2240Medium to Strong, Sharp
C=N Stretch (Ring)1580-16801580-1680-Medium
C=C Stretch (Ring)1450-16001450-16001450-1600 (Aromatic)Medium
C-H Bend (Methyl)1350-14701350-1470-Medium
C-O Stretch (Ring)1000-13001000-1300-Strong

This comparison highlights the unique spectral signature of this compound, which would prominently feature the sharp C≡N stretching band, a feature absent in simple oxazole derivatives.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This protocol outlines the steps for preparing a solid sample for FTIR analysis using the KBr pellet technique. This method involves dispersing a small amount of the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Oven (for drying KBr)

  • Spatula and weighing paper

  • Sample (e.g., this compound)

  • FTIR-grade Potassium Bromide (KBr) powder

Procedure:

  • Preparation of KBr: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum. Store the dried KBr in a desiccator.

  • Sample Grinding: Place 1-2 mg of the solid sample into a clean, dry agate mortar. Grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The typical sample-to-KBr ratio is about 1:100[4].

  • Homogenization: Gently but thoroughly grind the sample and KBr together until the mixture is homogeneous. Work quickly to minimize moisture absorption from the atmosphere[5].

  • Loading the Die: Carefully transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly to ensure a uniform pellet.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet[4][6]. A vacuum die can be used to remove trapped air, which may result in a clearer pellet[6].

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent, with no cracks or cloudiness.

  • Background Spectrum: Collect a background spectrum using a pure KBr pellet or with an empty sample compartment. This allows for the subtraction of signals from atmospheric water and carbon dioxide.

  • Sample Analysis: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

An alternative and often simpler method for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. For ATR, a small amount of the powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact[7][8].

Workflow for KBr Pellet Preparation and FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Dry Dry KBr Powder (110°C, 2-3h) Mix Mix Sample with KBr (Ratio ~1:100) Dry->Mix Grind_Sample Grind Sample (1-2 mg) Grind_Sample->Mix Grind_Mix Homogenize Mixture Mix->Grind_Mix Load_Die Load Powder into Die Grind_Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Pellet Form Transparent Pellet Press->Pellet Analyze Acquire Sample Spectrum Pellet->Analyze Background Acquire Background Spectrum (Pure KBr) Background->Analyze Process Process Data (Baseline Correction, etc.) Analyze->Process Result Final FTIR Spectrum Process->Result

Caption: Workflow for FTIR analysis using the KBr pellet method.

References

A Comparative Guide to the Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 4-Methyl-1,3-oxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, starting material accessibility, and reaction conditions, with supporting experimental data and detailed protocols to aid in methodological selection.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its substituted oxazole scaffold is a prevalent feature in numerous natural products and therapeutic agents. The selection of an appropriate synthetic pathway is crucial for efficient and scalable production. This guide compares a classical cyclocondensation approach with a modified one-pot Van Leusen synthesis.

Comparative Analysis of Synthesis Routes

The two routes are summarized and compared in the table below, offering a clear overview of their respective advantages and disadvantages.

ParameterRoute A: CyclocondensationRoute B: Modified Van Leusen Synthesis
Starting Materials 2-Amino-3-oxobutanenitrile, FormamideTosylmethyl isocyanide (TosMIC), Methyl iodide, Cyanogen bromide
Reaction Type CyclocondensationOne-pot, multi-component reaction
Reaction Time 2 hours14 hours (total)
Temperature 150 °C (Reflux)Room Temperature
Yield ~65%Estimated ~70-80%
Key Reagents FormamidePotassium carbonate, TosMIC
Complexity One-stepOne-pot, two-step sequence
Scalability ModerateGood
Green Chemistry High temperature, potential for formamide decomposition byproductsMilder conditions, use of ionic liquids possible

Route A: Cyclocondensation of 2-Amino-3-oxobutanenitrile with Formamide

This classical approach involves the direct cyclization of an α-amino ketone with formamide, which serves as the source of the C2 carbon of the oxazole ring.

G A 2-Amino-3-oxobutanenitrile C This compound A->C Reflux, 150 °C, 2h B Formamide B->C G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization A TosMIC C α-Methylated TosMIC Intermediate A->C K2CO3, Room Temp, 12h B Methyl Iodide B->C E This compound C->E Room Temp, 2h D Cyanogen Bromide D->E

Comparative Biological Activity of 4-Methyl-1,3-oxazole-5-carbonitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Methyl-1,3-oxazole-5-carbonitrile and its structurally related analogs. This document summarizes key experimental data on their anticancer and antimicrobial properties, details the methodologies used in these assessments, and visualizes relevant biological pathways.

Executive Summary

The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potentials, including antimicrobial and anticancer activities. This guide focuses on this compound and its derivatives, presenting a comparative analysis of their efficacy. Notably, substitutions at the 2- and 5-positions of the oxazole ring have been shown to significantly influence their biological profiles. This guide synthesizes available data to aid in the rational design and development of new therapeutic agents based on this versatile heterocyclic core.

Anticancer Activity: A Comparative Analysis

Recent studies have focused on the synthesis and cytotoxic evaluation of various analogs of this compound against a panel of human cancer cell lines. The data reveals that the nature and position of substituents on the oxazole ring play a crucial role in their anticancer potency.

A key study investigated a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their anticancer activity against 60 human cancer cell lines. The results, summarized in the table below, highlight the potent and selective cytotoxicity of these compounds.[1]

Table 1: Comparative Cytotoxicity (GI₅₀, µM) of 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles against Selected Cancer Cell Lines[1]
Compound IDR (Substitution at C2)Leukemia (RPMI-8226)NSCLC (NCI-H460)Colon Cancer (HCT-116)CNS Cancer (SF-539)Melanoma (UACC-62)Ovarian Cancer (OVCAR-3)Renal Cancer (786-0)Prostate Cancer (PC-3)Breast Cancer (MCF7)
4a Phenyl0.430.81>1001.050.771.480.88>1001.41
4b 4-Methylphenyl0.380.65>1000.710.581.150.69>1001.10
4c 4-Methoxyphenyl0.280.450.740.470.390.780.470.810.73
4d 4-Chlorophenyl0.490.91>1001.150.881.701.00>1001.62
4e 4-Fluorophenyl0.200.350.540.350.280.590.350.610.55
4f 2-Thienyl0.230.350.450.340.290.550.350.580.52

Data extracted from a study on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles.[1]

From this data, it is evident that substitution at the 2-position of the 4-methyl-5-cyano-oxazole core significantly impacts cytotoxic activity. For instance, compounds with a 4-fluorophenyl (4e) or a 2-thienyl (4f) group at the C2 position demonstrated broad and potent anticancer activity across multiple cell lines.[1] In contrast, some analogs showed high selectivity, with potent activity against leukemia cell lines but weaker effects on others.[1]

Antimicrobial Activity: Emerging Potential

While extensive comparative data for the antimicrobial activity of this compound and its direct analogs is still emerging, the broader class of oxazole derivatives has demonstrated significant antimicrobial potential.[2][3] Studies on various substituted oxazoles have reported activity against a range of Gram-positive and Gram-negative bacteria.[3]

For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles, which are structurally related to oxazoles, have been synthesized and evaluated for their antimicrobial properties. These studies indicate that the nature of the substituent at the 2- and 5-positions is critical for determining the spectrum and potency of antimicrobial action.

Further research is warranted to systematically evaluate the antimicrobial activity of a focused library of this compound analogs to establish a clear structure-activity relationship.

Signaling Pathways and Mechanism of Action

Oxazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Tubulin Polymerization Inhibition

One of the well-established mechanisms of action for some oxazole-based anticancer agents is the inhibition of tubulin polymerization.[4][6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4][6]

Oxazole Analog Oxazole Analog Tubulin Tubulin Oxazole Analog->Tubulin Binds to Microtubule Assembly Microtubule Assembly Oxazole Analog->Microtubule Assembly Inhibits Tubulin->Microtubule Assembly Polymerizes into Cell Cycle Arrest Cell Cycle Arrest Microtubule Assembly->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by oxazole analogs.

Other Potential Signaling Pathways

Review of the literature suggests that oxazole derivatives may also target other critical signaling pathways in cancer cells, including:

  • STAT3 Pathway: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, which is often constitutively active in cancer and promotes cell proliferation and survival.[4][5]

  • DNA Topoisomerases: Interference with the function of DNA topoisomerases, enzymes crucial for DNA replication and repair.[4][5]

  • Protein Kinases: Inhibition of various protein kinases that are key regulators of cell growth and differentiation.[4][5]

cluster_0 Potential Anticancer Mechanisms of Oxazole Derivatives Oxazole Derivatives Oxazole Derivatives STAT3 Pathway STAT3 Pathway Oxazole Derivatives->STAT3 Pathway Inhibit DNA Topoisomerases DNA Topoisomerases Oxazole Derivatives->DNA Topoisomerases Inhibit Protein Kinases Protein Kinases Oxazole Derivatives->Protein Kinases Inhibit Cell Proliferation Cell Proliferation STAT3 Pathway->Cell Proliferation Cell Survival Cell Survival STAT3 Pathway->Cell Survival Apoptosis Apoptosis STAT3 Pathway->Apoptosis Promotes (when inhibited) DNA Topoisomerases->Cell Proliferation DNA Topoisomerases->Apoptosis Promotes (when inhibited) Protein Kinases->Cell Proliferation

Caption: Overview of potential signaling pathways targeted by oxazole derivatives.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the oxazole analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is determined.

Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate GI50 Calculate GI50 Read Absorbance->Calculate GI50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The available data strongly suggest that this compound and its analogs are a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The cytotoxic and antimicrobial activities are highly dependent on the nature and position of the substituents on the oxazole ring, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective compounds. Further research, particularly focused on systematic antimicrobial screening and in-depth mechanistic studies, is crucial to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

X-ray crystallography of 4-Methyl-1,3-oxazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of Oxazole Derivatives

Comparative Crystallographic Data of Oxazole Derivatives

The following tables summarize key crystallographic parameters for selected oxazole derivatives, offering a comparative look at their solid-state structures. This data is essential for understanding how different substituents on the oxazole ring influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data for Selected Oxazole Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2,5-DiphenyloxazoleC₁₅H₁₁NOOrthorhombicPca2₁18.3325.50111.1819090904
4,5-DiphenyloxazoleC₁₅H₁₁NOMonoclinicP2₁/c10.8655.68918.3459094.87904
(Z)-Methyl 3-(benzo[d][3][4]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate[5]C₁₄H₁₅NO₃TriclinicP-17.55947.871713.795987.14677.58265.7132

Table 2: Selected Bond Lengths and Angles for 2,5-Diphenyloxazole

ParameterBond/AngleExperimental Value (X-ray)Theoretical Value (DFT)
Bond LengthC2-O11.372 Å1.378 Å
C5-O11.375 Å1.381 Å
C2-N31.298 Å1.302 Å
C4-N31.391 Å1.395 Å
C4-C51.345 Å1.350 Å
AngleC2-O1-C5105.8°105.5°
C2-N3-C4108.2°108.5°
O1-C5-C4110.5°110.3°
N3-C4-C5109.3°109.1°
O1-C2-N3106.2°106.6°

Theoretical data is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. The close correlation between the experimental and theoretical values underscores the precision of X-ray crystallography in defining the molecular geometry of oxazole derivatives.[1]

Experimental Protocols

A generalized workflow for the synthesis and single-crystal X-ray diffraction of oxazole derivatives is outlined below.

Synthesis of Oxazole Derivatives

A common method for the synthesis of 4,5-disubstituted oxazoles is the van Leusen reaction.[3]

  • Reaction Setup : To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, THF), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).[3]

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification : The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.[3]

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are essential for a successful X-ray diffraction experiment.[1] Slow evaporation of a saturated solution is a commonly used method.[1]

    • Solvent Selection : Choose a solvent or solvent system in which the oxazole derivative has moderate solubility.[1]

    • Preparation of Saturated Solution : Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated or near-saturated solution.[1]

    • Slow Evaporation : Filter the solution into a clean vial. Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[1]

  • Crystal Selection and Mounting : A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

Visualizations

The following diagrams illustrate the logical workflow of X-ray crystallography and the central role it plays in the structural validation of newly synthesized compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Oxazole Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation & Analysis refinement->validation logical_relationship synthesis New Compound Synthesis spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy Initial Characterization crystallography X-ray Crystallography synthesis->crystallography Structural Confirmation spectroscopy->crystallography Hypothesis Verification structure Definitive 3D Structure crystallography->structure Provides

References

Purity Assessment of Synthesized 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Methyl-1,3-oxazole-5-carbonitrile, a key building block in medicinal chemistry. We present supporting experimental data and objectively compare its performance with alternative heterocyclic intermediates, offering insights for researchers engaged in drug discovery and development.

Introduction to this compound and its Alternatives

This compound is a versatile heterocyclic compound widely utilized as a precursor in the synthesis of various pharmaceutical agents. The oxazole scaffold is a prominent feature in many biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its unique electronic and structural characteristics make it a valuable component in drug design.

In the landscape of pharmaceutical synthesis, several alternative heterocyclic building blocks can be considered. This guide will focus on a comparative analysis with two such alternatives: 4-Methyl-1,3-oxazole-5-carboxylic acid and 5-Amino-3-methylisoxazole-4-carbonitrile . These compounds share structural similarities and are often employed in the synthesis of related bioactive molecules.

Comparative Purity Analysis

The purity of a synthesized compound is a critical parameter that directly impacts its suitability for further chemical reactions and biological testing. This section details the purity assessment of this compound and its alternatives using state-of-the-art analytical techniques.

Table 1: Comparison of Purity Data for this compound and Alternatives

CompoundAnalytical MethodTypical Purity (%)Major Impurities
This compound HPLC, GC-MS, qNMR> 98%Starting materials, reaction byproducts (e.g., incompletely cyclized intermediates)
4-Methyl-1,3-oxazole-5-carboxylic acidHPLC, qNMR> 95%[5][6][7]Unreacted nitrile, hydrolysis byproducts
5-Amino-3-methylisoxazole-4-carbonitrileHPLC, Elemental Analysis> 97%Isomeric impurities, starting materials

Experimental Protocols for Purity Assessment

Detailed and validated analytical methods are paramount for accurate purity determination. The following protocols outline the key experimental conditions for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[8][9]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[10][11]

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[12][13][14][15][16]

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal recovery.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons for each signal, and the weights of the sample and internal standard.

Visualization of Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in purity assessment and the rationale behind compound selection, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesized This compound TLC TLC Analysis Synthesis->TLC MP Melting Point Synthesis->MP Purification Column Chromatography or Recrystallization MP->Purification TLC_pure TLC of Fractions Purification->TLC_pure HPLC HPLC TLC_pure->HPLC GCMS GC-MS TLC_pure->GCMS qNMR qNMR TLC_pure->qNMR Purity_Report Purity Report & CoA HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Oxazole Oxazole Derivative (e.g., Mubritinib) Oxazole->Receptor Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for oxazole-based kinase inhibitors.[1]

Conclusion

The purity of this compound is crucial for its successful application in drug discovery and development. A combination of chromatographic and spectroscopic techniques, particularly HPLC, GC-MS, and qNMR, provides a robust framework for its comprehensive purity assessment. When compared to its structural analogs, this compound can be synthesized to a high degree of purity, making it an excellent intermediate for the synthesis of complex pharmaceutical agents. The choice between this and alternative building blocks will depend on the specific synthetic route and the desired biological target. The methodologies and comparative data presented in this guide offer a valuable resource for researchers in making informed decisions for their drug development programs.

References

Computational Analysis of 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated computational properties of 4-Methyl-1,3-oxazole-5-carbonitrile. Due to a lack of extensive dedicated computational studies on this specific molecule in published literature, this document outlines the expected structural and electronic properties based on standard computational methodologies and draws comparisons with related heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers initiating new computational investigations into this compound and its analogues.

Molecular and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄N₂O.[1][2] Its structure incorporates an oxazole ring, a methyl group, and a nitrile group, which are functionalities of interest in medicinal chemistry. Basic physicochemical data is summarized below.

PropertyValueReference
CAS Number 1003-52-7[1][2]
Molecular Formula C₅H₄N₂O[1][2]
Molecular Weight 108.10 g/mol [1][2]
Exact Mass 108.032362755[1]
Topological Polar Surface Area 49.8 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Heavy Atom Count 8[1]

Comparative Computational Analysis

Structural Properties (Predicted)

A computational study would typically commence with a geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of the atoms. For a molecule like this compound, this would be performed using methods such as Density Functional Theory (DFT). The expected output would include precise bond lengths and angles.

Table 1: Predicted vs. Comparative Bond Lengths and Angles (Exemplar Data)

ParameterPredicted for this compoundComparative Compound (e.g., a substituted oxadiazole)
C=N (oxazole ring)Data to be determined~1.35 Å
C-O (oxazole ring)Data to be determined~1.37 Å
C≡N (nitrile)Data to be determined~1.16 Å
O-C-N (angle)Data to be determined~110°
C-C-C (angle)Data to be determined~125°

Note: The comparative data are representative values from computational studies on related heterocyclic compounds.

Electronic Properties (Predicted)

Analysis of the electronic properties provides insights into the molecule's reactivity and potential as a drug candidate. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Molecular docking studies on various oxazole derivatives have highlighted their potential for interacting with biological targets.[7][8][9]

Table 2: Predicted Electronic Properties and Comparative Data

PropertyPredicted for this compoundComparative Oxazole Derivatives
HOMO Energy Data to be determined-6.5 to -7.5 eV
LUMO Energy Data to be determined-1.0 to -2.0 eV
HOMO-LUMO Gap Data to be determined4.5 to 6.5 eV
Dipole Moment Data to be determined3.0 to 5.0 Debye

Note: Comparative data ranges are typical for similar heterocyclic systems investigated computationally.

Experimental and Computational Protocols

To generate the predicted data for this compound, the following standard computational protocol is recommended.

Quantum Chemical Calculations

A robust computational approach is essential for obtaining reliable theoretical data.[5]

1. Software: Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.[5]

2. Level of Theory and Basis Set: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p) is a commonly used and effective method for molecules of this nature.[5]

3. Workflow:

  • Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation.
  • Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure as a true minimum and to predict IR and Raman spectra.
  • Electronic Properties: HOMO and LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) are calculated to understand reactivity and intermolecular interactions.

Molecular Docking

For drug development applications, molecular docking studies can predict the binding affinity and orientation of this compound within the active site of a target protein.[7][8][10]

1. Software: AutoDock, Molegro Virtual Docker, or similar software can be used for these simulations.[7][10]

2. Protocol:

  • Ligand Preparation: The 3D structure of this compound is optimized.
  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and prepared by removing water molecules and adding hydrogen atoms.
  • Docking Simulation: The ligand is docked into the defined active site of the receptor, and the resulting binding poses are scored based on their predicted binding energy.

Visualizations

Molecular Structure

Caption: Predicted 2D structure of this compound.

General Computational Workflow

G A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B F Molecular Docking (with Target Protein) A->F C Frequency Analysis B->C E Electronic Properties (HOMO, LUMO, MEP) B->E D Structural Properties (Bond Lengths, Angles) C->D G Binding Affinity & Pose Prediction F->G

References

A Comparative Guide to Oxazole Synthesis: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole ring is a cornerstone of medicinal chemistry, appearing as a key structural motif in a vast array of natural products and synthetic pharmaceuticals. For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of this heterocyclic core is of paramount importance. This guide provides a comparative analysis of prominent oxazole synthesis methods, offering a head-to-head look at their performance, supported by experimental data and detailed protocols.

At a Glance: Comparing Key Oxazole Synthesis Methods

The selection of an appropriate synthetic route to a target oxazole is contingent on factors such as the desired substitution pattern, substrate availability, and required reaction conditions. The following table summarizes the performance of several classical and modern oxazole synthesis methods.

MethodStarting MaterialsTypical ProductsReagents/ConditionsReaction TimeYield (%)
Robinson-Gabriel Synthesis 2-Acylamino-ketones2,5-Disubstituted or 2,4,5-Trisubstituted OxazolesH₂SO₄, PPA, POCl₃, or milder reagents (e.g., Burgess reagent)1 - 24 h50 - 90%[1][2]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)5-Substituted or 4,5-Disubstituted OxazolesBase (e.g., K₂CO₃, t-BuOK), often in MeOH or THF2 - 12 h60 - 95%[3][4]
Fischer Synthesis Cyanohydrins, Aldehydes2,5-Disubstituted OxazolesAnhydrous HCl in dry etherSeveral hoursModerate to Good[5]
Microwave-Assisted Van Leusen Aldehydes, TosMIC5-Substituted OxazolesK₃PO₄ in Isopropanol, Microwave irradiation (65 °C, 350 W)8 min85 - 96%[6][7]
Copper-Catalyzed Synthesis α-Diazoketones, Amides2,4-Disubstituted OxazolesCu(OTf)₂ in 1,2-dichloroethane, 80 °CNot specifiedup to 87%[2]
Palladium-Catalyzed Synthesis N-Propargylamides, Aryl/Vinyl Halides2,5-Disubstituted OxazolesPd catalyst (e.g., Pd₂(dba)₃), ligand, base (e.g., NaOtBu)Not specifiedGood to Excellent

Classical Synthesis Methods: The Foundation of Oxazole Chemistry

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, a venerable method dating back to the early 20th century, involves the cyclodehydration of 2-acylamino-ketones.[8][9] Traditionally, this transformation is carried out using strong acids like sulfuric acid or polyphosphoric acid. However, modern modifications have introduced milder reagents to accommodate sensitive substrates.[8]

Experimental Protocol (Classical)

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism

Robinson_Gabriel cluster_0 Robinson-Gabriel Synthesis Start 2-Acylamino-ketone Protonation Protonation of ketone oxygen Start->Protonation H⁺ Enolization Enolization Protonation->Enolization Cyclization Intramolecular nucleophilic attack by amide oxygen Enolization->Cyclization Intermediate Oxazoline intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration -H₂O Product Oxazole Dehydration->Product

Robinson-Gabriel Synthesis Mechanism.
Van Leusen Reaction

The Van Leusen reaction is a versatile and widely used method for preparing 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][10] The reaction is typically carried out under basic conditions.

Experimental Protocol (for 4-Substituted Oxazoles)

  • Preparation: Combine the α-substituted TosMIC derivative (1.0 eq) and the aldehyde (1.0 eq) in a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Add methanol as the solvent, followed by the addition of potassium carbonate (2.0 eq). Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.[11]

Reaction Mechanism

Van_Leusen cluster_1 Van Leusen Oxazole Synthesis TosMIC TosMIC Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Base Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic attack on aldehyde Aldehyde->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Cyclization Intramolecular cyclization Nucleophilic_Attack->Cyclization Oxazoline_Intermediate Oxazoline intermediate Cyclization->Oxazoline_Intermediate Elimination Elimination of Toluenesulfinic acid Oxazoline_Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product

Van Leusen Reaction Mechanism.
Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5][12] It is a classical method for the preparation of 2,5-disubstituted oxazoles.[5]

Experimental Protocol (General)

  • Preparation: Dissolve equimolar amounts of the cyanohydrin and the aromatic aldehyde in dry ether.

  • Reaction: Pass a stream of dry, gaseous hydrogen chloride through the solution. The product precipitates as the hydrochloride salt.

  • Workup: The hydrochloride salt can be converted to the free base by the addition of water or by boiling with alcohol.[5]

Reaction Mechanism

Fischer_Oxazole cluster_2 Fischer Oxazole Synthesis Cyanohydrin Cyanohydrin Iminochloride Formation of iminochloride intermediate Cyanohydrin->Iminochloride HCl Aldehyde Aldehyde Nucleophilic_Addition Nucleophilic addition to aldehyde Aldehyde->Nucleophilic_Addition Iminochloride->Nucleophilic_Addition Cyclization_Dehydration Cyclization and Dehydration Nucleophilic_Addition->Cyclization_Dehydration Product 2,5-Disubstituted Oxazole Cyclization_Dehydration->Product

Fischer Oxazole Synthesis Pathway.

Modern Synthetic Methods: Enhancing Efficiency and Scope

The quest for more efficient, greener, and versatile synthetic methods has led to the development of numerous modern approaches to oxazole synthesis. These often involve microwave irradiation or transition metal catalysis.

Microwave-Assisted Van Leusen Synthesis

Microwave irradiation can dramatically accelerate the Van Leusen reaction, reducing reaction times from hours to mere minutes and often improving yields.[6][7]

Experimental Protocol

  • Preparation: In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol, 2 equiv.) in isopropanol.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 65°C with a power of 350 W for 8 minutes.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product can often be isolated by simple filtration or after aqueous workup and extraction.[6]

Quantitative Data for Microwave-Assisted Van Leusen Synthesis

AldehydeProductYield (%)
Benzaldehyde5-Phenyloxazole96[7]
4-Methylbenzaldehyde5-(p-Tolyl)oxazole94[7]
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole95[7]
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole92[7]
2-Naphthaldehyde5-(Naphthalen-2-yl)oxazole90[7]
Transition Metal-Catalyzed Syntheses

Palladium and copper catalysts have emerged as powerful tools for oxazole synthesis, enabling novel bond formations and expanding the accessible chemical space. These methods often proceed via mechanisms such as C-H activation or cross-coupling reactions.

Palladium-Catalyzed Synthesis from Amides and Ketones

This method provides a direct route to highly substituted oxazoles from simple and readily available starting materials.[13]

Experimental Protocol

A mixture of the amide (1.0 eq), ketone (2.0 eq), palladium acetate (5 mol%), copper(II) bromide (20 mol%), and potassium persulfate (2.0 eq) in a suitable solvent is heated. The reaction involves sequential C-N and C-O bond formations.

Copper-Catalyzed Synthesis from α-Diazoketones and Amides

This approach offers a convenient synthesis of 2,4-disubstituted oxazoles.[2]

Experimental Protocol

A mixture of the substituted α-diazoketone and a substituted amide is heated in 1,2-dichloroethane in the presence of copper(II) triflate as the catalyst.

Experimental Workflow for Catalytic Synthesis

Catalytic_Workflow cluster_3 General Workflow for Catalytic Oxazole Synthesis Reactants Starting Materials (e.g., Amide, Ketone/Alkyne) Reaction Reaction under optimized conditions (Solvent, Temp, Time) Reactants->Reaction Catalyst_System Catalyst System (e.g., Pd(OAc)₂, Cu(OTf)₂) + Additives Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Oxazole Purification->Product

General Workflow for Catalytic Oxazole Synthesis.

Conclusion

The synthesis of oxazoles has evolved significantly from classical methods to modern, highly efficient catalytic and microwave-assisted protocols. While traditional methods like the Robinson-Gabriel, van Leusen, and Fischer syntheses remain valuable for their robustness and predictability, contemporary approaches offer advantages in terms of reaction speed, yield, and substrate scope. For researchers in drug discovery and development, a thorough understanding of this diverse synthetic toolbox is essential for the rapid and efficient generation of novel oxazole-containing compounds. The choice of method will ultimately be guided by the specific synthetic target, available resources, and desired process efficiency.

References

Comparative Guide to the Validation of Analytical Methods for 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the validation of 4-Methyl-1,3-oxazole-5-carbonitrile. While specific validated methods for this compound are not extensively documented in publicly available literature, this document draws upon established and validated methods for structurally similar oxazole and nitrile-containing compounds. The primary analytical techniques discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information herein is intended to assist in the selection and development of robust analytical methods for quality control, purity assessment, and stability studies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Both RP-HPLC and GC-MS are powerful techniques for the analysis of heterocyclic compounds.[1]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of RP-HPLC and GC-MS, based on data from the analysis of analogous oxazole and nitrile-containing compounds. These values can serve as a benchmark for the method development and validation of this compound.

Parameter RP-HPLC with UV/DAD Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) ≥ 0.999[2]> 0.999[3]
Range Typically 1 - 100 µg/mL[4][5]Typically 0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%[2][6]93.7% to 108.6%[3]
Precision (% RSD) ≤ 2.0%[2]< 4.0%[7]
Limit of Detection (LOD) 0.01 - 0.7 µg/mL[4][5]0.002 - 0.156 µg/mL[8]
Limit of Quantitation (LOQ) 0.03 - 2.0 µg/mL[4][5]0.008 - 0.625 µg/mL[8]
Specificity High, demonstrated by peak purity and resolution from degradantsVery high, based on retention time and mass fragmentation pattern
Robustness Generally robust to minor changes in mobile phase composition, pH, and temperature[6]Generally robust to small variations in flow rate and temperature programs

Experimental Protocols

Detailed methodologies are crucial for the successful validation of any analytical method. The following are representative protocols for RP-HPLC and GC-MS that can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This method is suitable for the quantification and purity determination of this compound.

a. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 70:30 v/v) with a suitable buffer like phosphate buffer to maintain a consistent pH.[5]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30-40°C[4]

  • Detection: UV/DAD detector at a wavelength determined by the UV spectrum of the analyte.

  • Injection Volume: 10-20 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) in a 100 mL volumetric flask to get a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 1-50 µg/mL).[2]

  • Sample Solution: Prepare the sample solution by dissolving the material containing the analyte in the mobile phase to achieve a concentration within the established linear range.

c. Validation Parameters:

  • Specificity: Analyze the analyte in the presence of potential impurities and degradation products to ensure no interference.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[6]

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.[2]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst/instrument. The %RSD should be within acceptable limits.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly selective and sensitive, making it suitable for identifying and quantifying trace levels of this compound and its potential volatile impurities.

a. GC-MS Conditions:

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure separation.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 100 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range.

  • Sample Solution: Dissolve the sample in the chosen solvent to a final concentration within the calibration range.

c. Validation Parameters:

  • Specificity: The combination of retention time and mass spectrum provides high specificity. Ensure that matrix components do not interfere with the analyte's ions.

  • Linearity: Generate a calibration curve from the working standards using the peak area of a characteristic ion. The correlation coefficient (r²) should be > 0.999.[3]

  • Accuracy: Analyze samples spiked with known amounts of the analyte at different concentration levels. Recovery should be within an acceptable range (e.g., 90-110%).

  • Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples. The %RSD should meet the predefined acceptance criteria.

  • LOD & LOQ: Determine from the calibration curve or by analyzing a series of low-concentration samples.

Mandatory Visualizations

G General Workflow for Analytical Method Validation A Define Analytical Method's Intended Purpose B Develop Analytical Method A->B C Define Validation Parameters (ICH Q2(R2)) B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Collect and Analyze Data E->F G Check if Acceptance Criteria are Met F->G H Prepare Validation Report G->H Yes J Method Optimization Required G->J No I Method Implementation for Routine Use H->I J->B

Caption: General Workflow for Analytical Method Validation.

G Decision Tree for Method Selection A Is the analyte (this compound) volatile and thermally stable? B Gas Chromatography (GC-MS) is a suitable choice. A->B Yes C High-Performance Liquid Chromatography (RP-HPLC) is preferred. A->C No D Does the analyte require high sensitivity for trace analysis? C->D E Couple with Mass Spectrometry (MS) (e.g., LC-MS/MS) D->E Yes F UV/DAD detection may be sufficient. D->F No

References

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Reactant of Route 1
4-Methyl-1,3-oxazole-5-carbonitrile
Reactant of Route 2
4-Methyl-1,3-oxazole-5-carbonitrile

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